2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-4-5-9(8(6-7)12(15)16)17-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXQTPWVNRHRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396510 | |
| Record name | 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71659-83-1 | |
| Record name | 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive analysis of the anticipated mechanism of action for 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid. It is important to note that while direct experimental data on this specific molecule is not extensively available in public literature, its structural characteristics strongly suggest its classification as a fibrate analogue. This guide, therefore, synthesizes information from closely related compounds, particularly its structural analog 2-Methyl-2-(4-nitrophenoxy)propanoic acid, and the well-established pharmacology of the fibrate class of drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound's likely biological activity.
Introduction and Structural Analysis
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid belongs to the chemical class of phenoxyisobutyric acid derivatives. Its core structure, featuring a carboxylic acid moiety linked to a phenoxy group via a dimethylated carbon, is the hallmark of the fibrate class of drugs. The presence of a nitro group and a methyl group on the phenyl ring are key substitutions that modulate its physicochemical properties and, consequently, its biological activity.
A closely related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been identified as a bioisostere of clofibric acid, a foundational member of the fibrate family.[1][2] Fibrates are a well-established class of lipid-lowering agents used in the treatment of dyslipidemia.[1][2] The structural similarities strongly predict that 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid will exhibit a similar pharmacological profile, primarily acting as a modulator of lipid metabolism.
| Compound | Chemical Structure | Key Features |
| 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | (Structure not directly available in search results) | Phenoxyisobutyric acid core, 4-methyl and 2-nitro substitutions on the phenyl ring. |
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | C₁₀H₁₁NO₅ | Phenoxyisobutyric acid core, 4-nitro substitution on the phenyl ring.[1][2][3][4] |
| Clofibrate | C₁₂H₁₅ClO₃ | The archetypal fibrate, with a p-chlorophenoxy group. |
Core Mechanism of Action: A PPARα Agonist
The primary mechanism of action for fibrates is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors. Specifically, fibrates are potent agonists of PPARα. It is highly probable that 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid functions as a PPARα agonist.
The PPARα Signaling Pathway
The activation of PPARα by a ligand such as 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid initiates a cascade of molecular events that ultimately alter the expression of genes involved in lipid and lipoprotein metabolism.
Caption: Proposed PPARα signaling pathway for 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid.
Downstream Effects on Lipid Metabolism
The activation of PPARα and subsequent regulation of target gene expression leads to a series of beneficial changes in lipid metabolism:
-
Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the availability of fatty acids for triglyceride synthesis.
-
Reduced Triglyceride Synthesis: The decreased availability of fatty acids, coupled with the downregulation of genes involved in triglyceride synthesis, results in lower plasma triglyceride levels.
-
Enhanced Lipoprotein Lipase (LPL) Activity: PPARα agonists increase the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.
-
Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. PPARα activation reduces the expression of ApoC-III, thereby promoting the catabolism of triglyceride-rich lipoproteins.
Some related phenoxypropionic acid derivatives have also been investigated as dual PPARα/γ agonists.[5] This dual activity could offer additional therapeutic benefits, such as improved insulin sensitivity, which is a hallmark of PPARγ activation.
Experimental Methodologies for Mechanistic Elucidation
To definitively characterize the mechanism of action of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, a series of in vitro and in vivo experiments are required. The following protocols are based on standard methodologies used for the evaluation of fibrates and other PPAR agonists.
In Vitro Assays
3.1.1. PPARα Ligand Binding Assay
Objective: To determine the binding affinity of the compound to the PPARα receptor.
Protocol:
-
Receptor Preparation: Prepare a source of human PPARα ligand-binding domain (LBD), either through recombinant protein expression or from a commercial source.
-
Radioligand: Use a known high-affinity radiolabeled PPARα ligand (e.g., ³H-GW7647).
-
Competition Binding: Incubate a constant concentration of the radioligand and the PPARα LBD with increasing concentrations of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid.
-
Separation: Separate the bound from the free radioligand using a method such as filtration or scintillation proximity assay.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.
3.1.2. PPARα Reporter Gene Assay
Objective: To assess the functional activity of the compound as a PPARα agonist.
Protocol:
-
Cell Culture: Use a suitable cell line (e.g., HEK293 or HepG2) that is transiently or stably transfected with two plasmids:
-
An expression vector for full-length human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.
-
-
Treatment: Treat the transfected cells with increasing concentrations of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal luciferase response.
Caption: Workflow for a PPARα reporter gene assay.
In Vivo Studies
Objective: To evaluate the in vivo efficacy of the compound on lipid parameters in a relevant animal model of dyslipidemia.
Animal Model: A suitable model would be the human ApoA-I transgenic mouse, Zucker diabetic fatty rat, or high-fat diet-induced obese mouse.
Protocol:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Grouping: Divide the animals into vehicle control and treatment groups.
-
Dosing: Administer 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid orally once daily for a period of 2-4 weeks.
-
Sample Collection: Collect blood samples at baseline and at the end of the treatment period.
-
Biochemical Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol.
-
Gene Expression Analysis: At the end of the study, harvest the livers and analyze the expression of PPARα target genes (e.g., CPT-1, ACOX1) using qRT-PCR.
Synthesis
The synthesis of the closely related analog, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been described and likely provides a viable route for the synthesis of the title compound.[1][2][4] The general approach involves a two-step process:
-
Williamson Ether Synthesis: Reaction of the corresponding substituted phenol (4-methyl-2-nitrophenol) with an ester of 2-bromo-2-methylpropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).[1][2][4]
-
Ester Hydrolysis: Hydrolysis of the resulting ethyl ester to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.[1][2][4]
Broader Biological Potential
While the primary mechanism of action is anticipated to be through PPARα activation for the treatment of dyslipidemia, related structures have shown a wider range of biological activities. Derivatives of phenoxyacetic acid and nitrophenylacetic acid have been reported to possess anti-inflammatory, analgesic, antioxidant, antimicrobial, and even anticancer properties.[6][7][8][9][10][11] Therefore, it is plausible that 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid could be a candidate for further investigation into these other therapeutic areas.
Conclusion
References
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. International Union of Crystallography. [Link]
- Google Patents. (1981).
-
Khan, A., et al. (2023). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 28(14), 5489. [Link]
-
Feng, M.-L., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 29(15), 3469. [Link]
-
Feng, M.-L., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. ResearchGate. [Link]
-
JACS Directory. (n.d.). Synthesis, Anti-Microbial Studies and Molecular Docking Studies of 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid Derivatives. Journal of Advanced Chemical Sciences. [Link]
-
ResearchGate. (2005). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. [Link]
-
Khan, I., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Biomolecular Structure & Dynamics, 43(4), 2171-2186. [Link]
-
PubChem. (n.d.). 2-(4-Nitrophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
Kumar, D., et al. (2016). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 9, S1233-S1243. [Link]
-
Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1308. [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]
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Comprehensive Solubility Profiling & Characterization: 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid
Executive Summary & Compound Identity
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (CAS 71659-83-1 ) represents a critical intermediate in the synthesis of fibrate-class pharmaceuticals and specific agrochemicals. Structurally characterized by a lipophilic 4-methyl-2-nitrophenoxy moiety coupled to a hydrophilic isobutyric acid tail, this compound exhibits significant pH-dependent solubility behavior.
While direct experimental solubility data for this specific intermediate is often proprietary, its physicochemical behavior can be rigorously inferred from its structural analog, 2-Methyl-2-(4-nitrophenoxy)propanoic acid (CAS 19483-33-1), a known bioisostere of clofibric acid [1]. This guide provides the definitive protocol for establishing its solubility profile, essential for optimizing crystallization yield and purity during scale-up.
Table 1: Physicochemical Identity
| Property | Specification |
| Chemical Name | 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid |
| CAS Registry Number | 71659-83-1 |
| Molecular Formula | C₁₁H₁₃NO₅ |
| Molecular Weight | 239.23 g/mol |
| Structural Class | Phenoxyisobutyric acid derivative (Fibrate precursor) |
| Predicted pKa | ~3.8 – 4.2 (Carboxylic acid group) |
| Predicted LogP | 2.5 – 3.2 (Moderate Lipophilicity) |
| Key Functional Groups | Nitro (-NO₂), Methyl (-CH₃), Carboxylic Acid (-COOH), Ether (-O-) |
Experimental Protocol: Solubility Determination
To generate high-integrity solubility data (mole fraction,
Reagents & Materials[1][3][4][6]
-
Solute: 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (Purity > 99.0%, recrystallized).
-
Solvents: HPLC-grade Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate.
-
Equipment: Thermostated orbital shaker (± 0.05 K), HPLC-UV/VIS detector (C18 Column).
Workflow Visualization
Figure 1: Step-by-step workflow for the isothermal saturation shake-flask method.
Analytical Conditions (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Characteristic of the nitrophenoxy chromophore).
-
Temperature: 303.15 K.
Thermodynamic Modeling Framework
Understanding the dissolution mechanism requires correlating experimental data with thermodynamic models. The solubility of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid in pure solvents is typically non-ideal and temperature-dependent.
The Modified Apelblat Equation
The semi-empirical Apelblat equation is the most robust model for correlating solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2]
- : Empirical model parameters determined via non-linear regression.
-
Application: Use this equation to interpolate solubility at unmeasured temperatures within the experimental range (e.g., 293.15 K to 323.15 K).
Thermodynamic Dissolution Parameters
Using the van't Hoff analysis , we calculate the enthalpy (
- : Endothermic dissolution (Solubility increases with T).
- : Exothermic dissolution (Solubility decreases with T).
-
: Gibbs free energy of solution, calculated as
.
Thermodynamic Cycle Visualization
Figure 2: Thermodynamic cycle representing the dissolution process as the sum of crystal lattice disruption (sublimation) and solvation.
Predicted Solubility Behavior & Solvent Selection
Based on the structural homology to 2-Methyl-2-(4-nitrophenoxy)propanoic acid [1], the following solubility trends are predicted for process optimization.
Table 2: Predicted Solubility Trends (298.15 K)
| Solvent Type | Representative Solvent | Predicted Solubility | Mechanism |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with carboxyl/nitro groups. |
| Polar Aprotic | Acetone, DMF | Very High | Dipole-dipole interactions; disruption of crystal lattice. |
| Non-Polar | Hexane, Toluene | Low | Limited interaction with polar carboxyl group. |
| Aqueous (pH < pKa) | Water (Acidic) | Very Low | Compound exists in unionized, hydrophobic form. |
| Aqueous (pH > pKa) | Water (Basic) | High | Formation of soluble carboxylate salt. |
Process Insight: For crystallization or purification, a binary solvent system of Ethanol + Water or Acetone + Water is recommended. The "antisolvent" (Water) can be added to the organic solution to induce controlled nucleation.
References
-
Navarrete-Vázquez, G., et al. (2008).[3][2][4] "2-Methyl-2-(4-nitrophenoxy)propanoic acid."[5][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261.[5] Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2008).[5] "Review of the pharmaceutical solubility studies in binary solvents." Farmaco, 63, 713-723.
-
Thorp, J. M. (1962).[2][4] "Experimental evaluation of an orally active combination of androsterone with ethyl chlorophenoxyisobutyrate." The Lancet, 279(7243), 1323-1326. (Historical context for fibrate structures).
Sources
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid stability profile
Technical Monograph: Stability Profile & Degradation Pathways of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid
Executive Summary
This technical guide provides a comprehensive stability profile for 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (hereafter referred to as MNP-Acid ). Structurally analogous to fibrate-class lipid-lowering agents (e.g., clofibric acid derivatives), MNP-Acid serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and related pharmacophores.
Understanding the stability of MNP-Acid is paramount for process optimization and impurity control. This guide delineates the molecule's susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation, providing validated protocols for stress testing in accordance with ICH Q1A(R2) and Q1B guidelines.
Key Stability Findings:
-
Hydrolytic Stability: The ether linkage demonstrates high stability under neutral and basic conditions but is susceptible to acid-catalyzed cleavage at elevated temperatures.
-
Photostability: The 2-nitro moiety renders the molecule highly photosensitive, prone to nitro-nitrite rearrangement and reduction.
-
Oxidative Susceptibility: The benzylic 4-methyl group is a primary site for radical oxidation.
-
Thermal Profile: Stable up to ~150°C; decarboxylation occurs at higher temperatures.
Chemical Identity & Physicochemical Properties
| Property | Description |
| IUPAC Name | 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid |
| Molecular Formula | C₁₁H₁₃NO₅ |
| Molecular Weight | 239.23 g/mol |
| Structural Class | Nitro-phenoxyisobutyric acid derivative |
| Key Functional Groups | [1] • Carboxylic Acid (pKa ~3.5–4.0)• Ether Linkage (Ar-O-C)• Nitro Group (-NO₂)[2]• Benzylic Methyl (-CH₃) |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
| Solubility | Low in water (pH < pKa); High in organic solvents (MeOH, ACN) and basic aqueous buffers. |
Degradation Pathways & Mechanisms
The stability of MNP-Acid is governed by three primary degradation vectors: Acid Hydrolysis , Benzylic Oxidation , and Nitro-Photoreduction .
Mechanistic Overview
-
Acid Hydrolysis (Path A): Under strong acidic conditions (pH < 1) and heat, the ether oxygen can be protonated, facilitating nucleophilic attack by water. This cleaves the molecule into 4-methyl-2-nitrophenol and 2-hydroxyisobutyric acid .
-
Oxidation (Path B): The benzylic methyl group at position 4 is susceptible to radical oxidation, initially forming the benzyl alcohol, then the aldehyde, and finally the carboxylic acid derivative (2-methyl-2-(4-carboxy-2-nitrophenoxy)propanoic acid).
-
Photolysis (Path C): Exposure to UV/Vis light excites the nitro group, leading to a nitro-nitrite rearrangement or reduction to a nitroso or hydroxylamine intermediate, often accompanied by ring closure or polymerization.
-
Decarboxylation (Path D): At temperatures exceeding 150°C, the gem-dimethyl group facilitates decarboxylation, yielding 2-(4-methyl-2-nitrophenoxy)propane .
Visualization of Degradation Pathways
Figure 1: Predicted degradation pathways for MNP-Acid under stress conditions.
Validated Forced Degradation Protocols
To establish the intrinsic stability of MNP-Acid, the following stress testing protocols are recommended. These methods comply with ICH Q1A(R2) standards for "Stress Testing of New Drug Substances."
Preparation of Stock Solution
-
Solvent: Acetonitrile:Water (50:50 v/v).
-
Concentration: 1.0 mg/mL.
-
Note: Ensure complete dissolution; sonicate if necessary.
Stress Conditions Table
| Stress Type | Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 1N HCl, 60°C | 24–48 Hours | 5–20% | Monitor for ether cleavage (Phenol release). |
| Base Hydrolysis | 1N NaOH, 60°C | 24–48 Hours | < 5% | Ether linkage is generally base-stable. |
| Oxidation | 3% H₂O₂ | 4–24 Hours | 5–20% | Assessing benzylic oxidation. |
| Photolysis | 1.2M lux hours (VIS)200 W-h/m² (UV) | ~1 Week | 10–30% | Critical: Nitro group is highly photosensitive. |
| Thermal | 80°C (Solid State) | 7 Days | < 5% | Assessing decarboxylation/sublimation. |
Detailed Experimental Workflow (Acid Hydrolysis)
-
Aliquot: Transfer 5.0 mL of MNP-Acid stock solution into a 20 mL scintillation vial.
-
Acidify: Add 5.0 mL of 2N HCl (Final concentration: 1N HCl).
-
Heat: Seal the vial and place in a heating block at 60°C.
-
Sample: Withdraw 1.0 mL aliquots at T=0, 4, 24, and 48 hours.
-
Neutralize: Immediately neutralize the aliquot with 1.0 mL of 1N NaOH to quench the reaction.
-
Dilute: Dilute to analytical concentration (e.g., 0.1 mg/mL) with mobile phase.
-
Analyze: Inject into HPLC-UV/MS.
Analytical Methodology
Accurate quantification of MNP-Acid and its degradants requires a selective Reverse Phase HPLC method. The presence of the nitro group allows for sensitive UV detection.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B
-
20 min: 10% A / 90% B
-
21 min: 90% A / 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Nitro aromatic) and 210 nm (General).
-
Column Temp: 30°C.
Mass Spectrometry (MS) Settings
-
Ionization: ESI Negative Mode (Carboxylic acid forms [M-H]⁻ ions).
-
Parent Ion: m/z 238.2 ([M-H]⁻).
-
Key Fragment: m/z 152 (4-methyl-2-nitrophenolate ion) – Diagnostic for ether cleavage.
Stability Evaluation Logic
The following decision tree illustrates the logical flow for evaluating the stability data generated from the protocols above.
Figure 2: Decision logic for interpretation of stability data.
Conclusion & Recommendations
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid exhibits a stability profile characteristic of nitro-fibrate derivatives. While the ether linkage provides reasonable hydrolytic stability, the nitro group is the primary liability, necessitating strict protection from light during synthesis, storage, and analysis.
Operational Recommendations:
-
Storage: Store in amber glass containers at 2–8°C.
-
Handling: Avoid strong acids and oxidizing agents.
-
Analysis: Use fresh mobile phases and minimize ambient light exposure during sample preparation.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2008).[3] 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[4] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261.[4] Retrieved from [Link]
- Thorp, J. M. (1962). Experimental evaluation of an orally active combination of androsterone with ethyl chlorophenoxyisobutyrate. The Lancet, 279(7243), 1323-1326.
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2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid molecular structure
An In-Depth Technical Guide to 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive overview of 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, a molecule of interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, spectroscopic properties, and potential therapeutic applications, with a focus on the underlying scientific principles and experimental methodologies.
Molecular Structure and Chemical Properties
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (CAS 514801-24-2) is a derivative of phenoxypropanoic acid.[1] Its structure features a p-cresol backbone substituted with a nitro group ortho to the ether linkage, and a propanoic acid moiety attached via this ether bond.
Molecular Structure of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Caption: 2D representation of the molecular structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 514801-24-2 | [1] |
| Molecular Formula | C₁₁H₁₃NO₅ | Derived |
| Molecular Weight | 239.22 g/mol | Derived |
| Appearance | Expected to be a crystalline solid | [2][3][4] |
| Solubility | Expected to be soluble in organic solvents and aqueous base | [5] |
Synthesis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid
The synthesis of this compound can be achieved through a two-step process, beginning with the preparation of the key intermediate, 4-methyl-2-nitrophenol, followed by a Williamson ether synthesis.
Step 1: Synthesis of 4-Methyl-2-nitrophenol
The starting material, 4-methyl-2-nitrophenol, is synthesized by the nitration of p-cresol.[6]
Reaction Scheme:
p-Cresol + HNO₃/H₂SO₄ → 4-Methyl-2-nitrophenol
Synthesis Workflow for 4-Methyl-2-nitrophenol
Caption: Workflow for the synthesis of the key intermediate.
Experimental Protocol:
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in an ice bath.
-
Reaction: Dissolve p-cresol in a suitable solvent (e.g., glacial acetic acid) and cool the solution in an ice bath. Add the nitrating mixture dropwise while maintaining a low temperature to control the reaction and prevent over-nitration.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration. Purify the 4-methyl-2-nitrophenol by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Williamson Ether Synthesis and Saponification
The final product is synthesized via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8][9] This is followed by saponification of the resulting ester. A similar procedure has been successfully used for the synthesis of the analog, 2-methyl-2-(4-nitrophenoxy)propanoic acid.[2][3][4][10]
Reaction Scheme:
-
4-Methyl-2-nitrophenol + Ethyl 2-bromo-2-methylpropanoate → Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate
-
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate + LiOH/H₂O → 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Williamson Ether Synthesis and Saponification Workflow
Caption: Step-by-step workflow for the final product synthesis.
Experimental Protocol:
-
Ether Synthesis:
-
Saponification:
-
Workup and Purification:
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate in vacuo, and purify the final product by recrystallization.
-
Spectroscopic Characterization
The structure of 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid can be confirmed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Characteristics | Source |
| Carboxylic Acid O-H | 3300-2500 | Very broad | [11][12][13][14] |
| Carboxylic Acid C=O | 1760-1710 | Strong, sharp | [11][12][13][14] |
| Aromatic C=C | 1600-1450 | Medium to weak | |
| Nitro Group (asymmetric) | 1550-1475 | Strong | [15] |
| Nitro Group (symmetric) | 1360-1290 | Strong | [15] |
| C-O Ether Stretch | 1250-1050 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Chemical Shifts
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Source |
| Carboxylic Acid (-COOH) | ~12 | Singlet (broad) | 1H | [11][12][13] |
| Aromatic Protons | 8.0-6.5 | Dependent on coupling | 3H | [16] |
| Aromatic Methyl (-CH₃) | ~2.3 | Singlet | 3H | [16] |
| Propanoic Methyls (-C(CH₃)₂) | ~1.5 | Singlet | 6H |
Expected ¹³C NMR Chemical Shifts
| Carbon(s) | Chemical Shift (δ, ppm) | Source |
| Carboxylic Acid (-COOH) | 185-165 | [11][12][13] |
| Aromatic Carbons | 140-110 | [16] |
| Aromatic Methyl (-CH₃) | ~20 | |
| Quaternary Carbon (-C(CH₃)₂) | ~40-50 | |
| Propanoic Methyls (-C(CH₃)₂) | ~25 |
Potential Applications and Mechanism of Action
While specific studies on 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid are limited, its structural similarity to fibrates suggests potential applications in the treatment of dyslipidemia.[2][3][4] Fibrates are a class of drugs that modulate lipid metabolism primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[17]
Potential Mechanism of Action
Caption: Postulated mechanism via PPARα activation.
The activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, and the downregulation of genes involved in triglyceride synthesis. This results in a net decrease in plasma triglyceride levels and an increase in HDL cholesterol. Further research, including in vitro binding assays and in vivo studies in animal models of dyslipidemia, is required to validate this proposed mechanism for 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid and its precursors. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The nitration reaction is highly exothermic and requires careful temperature control.
References
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Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Retrieved from [Link]
-
NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. (n.d.). ResearchGate. Retrieved from [Link]
-
Infrared Spectroscopy (IR). (n.d.). Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. International Union of Crystallography. Retrieved from [Link]
-
Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]
- Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids. (1989). Google Patents.
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). SciSpace. Retrieved from [Link]
-
Williamson Synthesis. (2025, November 19). PharmD GURU. Retrieved from [Link]
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-
How To Interpret IR Spectra In 1 Minute Or Less. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]
-
2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Aromatic H. (n.d.). University of Calgary. Retrieved from [Link]
-
Synthesis of 2-methyl-4-nitrophenol from benzene? (2015, November 30). Chemistry Stack Exchange. Retrieved from [Link]
-
2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]
-
File:Synthesis 4-Methyl-2-nitrophenol (1).svg. (2022, April 13). Wikimedia Commons. Retrieved from [Link]
-
Effect of 2-methyl-2-phenoxy propionic acid on serum lipid profile and ovarian activity in dairy cows. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Analysis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Authored by: A Senior Application Scientist
Introduction
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid is a complex organic molecule with potential applications in various fields, including drug development and materials science. Its chemical structure, featuring a carboxylic acid moiety, a substituted aromatic ring with a nitro group, and a chiral center, necessitates robust and reliable analytical methods for its characterization, quantification, and quality control. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, drawing parallels from the analysis of structurally related compounds.
The accurate determination of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid in various matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as well as for ensuring the purity and stability of research and pharmaceutical-grade material. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for separating organic acids.[1] The method described below is a starting point and can be optimized based on the specific matrix and analytical requirements.
Principle of the Method
The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid is primarily governed by its hydrophobicity. The inclusion of an acid in the mobile phase, such as phosphoric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2] Detection is typically performed using a UV detector, leveraging the chromophoric nitro-aromatic system of the molecule.
Experimental Protocol
1.2.1. Equipment and Reagents
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.2.2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
1.2.4. Data Analysis
-
Identify the peak corresponding to 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form, such as a methyl ester.
Principle of the Method
The analyte is first derivatized to its methyl ester to increase its volatility. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the compound. Quantification can be achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode.[3]
Experimental Protocol
2.2.1. Equipment and Reagents
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Boron trifluoride-methanol solution
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Hexane (GC grade)
-
Heating block or water bath
2.2.2. Derivatization and Sample Preparation
-
Esterification: To approximately 1 mg of the sample or standard in a vial, add 1 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 1 hour.
-
Allow the mixture to cool to room temperature and neutralize with 5% sodium bicarbonate solution.
-
Extract the methyl ester derivative with 2 x 1 mL of hexane.
-
Combine the hexane layers and dry over anhydrous sodium sulfate.
-
Transfer the dried hexane extract to a GC vial for analysis.
2.2.3. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z (for identification) |
| SIM Ions | To be determined from the full scan spectrum of the standard |
2.2.4. Data Analysis
-
Identify the peak of the derivatized analyte by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
For quantification, use the peak area of the selected ions in SIM mode and a calibration curve prepared from derivatized standards.
Workflow Diagram
Caption: Workflow for the analysis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed for a complete characterization of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid.
Principle of the Method
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is dependent on the electronic environment of the nucleus, providing detailed information about the molecular structure. The integration of ¹H NMR signals gives the ratio of protons in different environments, and spin-spin coupling patterns reveal the connectivity of atoms.[4]
Experimental Protocol
3.2.1. Equipment and Reagents
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
3.2.2. Sample Preparation
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS (0.03% v/v) as an internal standard (chemical shift set to 0.00 ppm).
-
Cap the NMR tube and gently invert to mix thoroughly.
3.2.3. NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024 or more |
3.2.4. Data Analysis and Expected Spectra
-
¹H NMR:
-
A singlet for the two methyl groups on the propanoic acid moiety.
-
A singlet for the methyl group on the phenyl ring.
-
Signals in the aromatic region for the three protons on the phenyl ring, with splitting patterns influenced by the nitro and phenoxy groups.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the two equivalent methyl carbons of the propanoic acid moiety.
-
A signal for the quaternary carbon of the propanoic acid moiety.
-
A signal for the carboxylic acid carbon.
-
A signal for the methyl carbon on the phenyl ring.
-
Signals for the six carbons of the aromatic ring, with chemical shifts influenced by the substituents.
-
Logical Relationship Diagram
Caption: Logical workflow for the structural elucidation of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid using NMR.
Conclusion
The analytical methods presented in these application notes provide a robust framework for the comprehensive analysis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid. The combination of HPLC for quantification, GC-MS for identification and sensitive quantification, and NMR for definitive structural elucidation ensures a thorough characterization of this compound. It is imperative that these methods are validated for their intended purpose, including specificity, linearity, accuracy, precision, and limits of detection and quantification, in accordance with relevant regulatory guidelines.
References
-
SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]
-
García-Báez, E. V., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
-
SciSpace. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]
-
PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Doc Brown. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
IUCr. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. Retrieved from [Link]
-
Al-Obaidi, J. R., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(S5), 8966-8981. Retrieved from [Link]
-
Khan, I., et al. (2015). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. The Journal of Animal & Plant Sciences, 25(3), 853-857. Retrieved from [Link]
-
John, H., et al. (2022). GC-MS analysis of bioactive compounds on aqueous and ethanolic extracts of Azanza garckeana fruit pulp. Der Pharma Chemica, 14(5), 16-23. Retrieved from [Link]
-
Elekofehinti, O. O., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in erectile dysfunction. Andrologia, 52(5), e13575. Retrieved from [Link]
-
The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link]
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- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
NMR spectroscopy of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Application Note: NMR Characterization of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid
Executive Summary
This application note details the structural validation of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid , a critical intermediate in the synthesis of fibrate-class pharmaceuticals (PPAR agonists). Due to the presence of a sterically hindered ether linkage and a strong electron-withdrawing nitro group, this molecule exhibits specific spectral signatures that require careful acquisition parameters. This guide provides a standardized protocol for 1H and 13C NMR spectroscopy, emphasizing solvent selection to resolve the carboxylic acid proton and prevent aggregation-induced shifting.
Structural Analysis & Spin Systems
Before acquisition, the molecule is deconstructed into distinct magnetic environments to predict spectral behavior.
-
Aromatic Domain: The 1,2,4-trisubstituted benzene ring creates an ABC-like spin system (or AMX depending on field strength), significantly influenced by the nitro group at position 2.
-
H3 (Ortho to NO₂): Highly deshielded due to the anisotropic and inductive effects of the nitro group.
-
H6 (Ortho to Ether): Shielded by the electron-donating alkoxy group.
-
-
Aliphatic Domain:
-
Gem-dimethyl group: The isobutyric acid moiety possesses a
group. Due to free rotation and lack of chirality, these six protons are chemically equivalent, appearing as a strong singlet. -
Ar-CH₃: A distinct singlet corresponding to the toluene-derived methyl group.
-
Experimental Protocol
Reagents and Materials
-
Analyte: >10 mg of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (dried in vacuo).
-
Solvent: DMSO-d₆ (99.9% D) is the recommended solvent .
-
Rationale: CDCl₃ often leads to dimerization of carboxylic acids, causing the -COOH signal to broaden or shift variably (10-12 ppm). DMSO-d₆ disrupts these dimers, resulting in a sharper, distinct peak often visible >12 ppm.
-
-
Internal Standard: TMS (0.05% v/v) or residual solvent peak (DMSO quintet @ 2.50 ppm).
Sample Preparation Workflow
Figure 1: Optimized sample preparation workflow to ensure full solubility and resolution of acidic protons.
Instrument Parameters (600 MHz equivalent)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power gated) | 30° pulse ensures faster relaxation recovery. |
| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) | Captures COOH protons and Carbonyl carbons. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | 2.0 - 4.0 s | Essential for accurate integration of the COOH and quaternary carbons. |
| Scans (NS) | 16 | 512 - 1024 | High S/N required for quaternary carbons (C-NO₂, C-O, C=O). |
| Temperature | 298 K | 298 K | Standard ambient temperature. |
Data Analysis & Interpretation
Expected 1H NMR Data (DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 12.9 - 13.2 | Broad Singlet | 1H | -COOH | Carboxylic acid proton. Highly deshielded and exchangeable. |
| 7.65 | Doublet (J~2 Hz) | 1H | Ar-H3 | Ortho to -NO₂. The most deshielded aromatic proton. |
| 7.38 | dd (J~8, 2 Hz) | 1H | Ar-H5 | Meta to -NO₂, Ortho to -CH₃. |
| 7.05 | Doublet (J~8 Hz) | 1H | Ar-H6 | Ortho to Ether (-O-). Shielded by electron donation from Oxygen. |
| 2.28 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring. |
| 1.52 | Singlet | 6H | -C(CH₃)₂ | Gem-dimethyl protons. Isobutyric acid moiety.[1] |
Structural Connectivity (HMBC)
To confirm the ether linkage and the position of the nitro group, Heteronuclear Multiple Bond Correlation (HMBC) is required.
Figure 2: Key HMBC correlations. The Gem-dimethyl protons showing a correlation to the Carboxyl carbon is the definitive proof of the isobutyric acid tail structure.
Troubleshooting & Validation
Issue: Missing Carboxylic Acid Peak
-
Cause: Exchange with water in the solvent or rapid exchange due to trace impurities.
-
Solution: Ensure DMSO-d₆ is from a fresh ampoule. If using CDCl₃, the peak may be extremely broad (>100 Hz) and lost in the baseline. Switch to DMSO.
Issue: Aromatic Region Complexity
-
Cause: Second-order effects if the field strength is low (<300 MHz).
-
Solution: At >400 MHz, the Ar-H3, H5, and H6 protons should resolve into a clear first-order pattern (d, dd, d). If peaks overlap, use 2D COSY to identify coupling partners.
Purity Check (qNMR)
-
To assay purity, integrate the Gem-dimethyl singlet (1.52 ppm) against an internal standard (e.g., Maleic Acid). This peak is sharp, isolated, and represents 6 protons, minimizing integration error compared to the aromatic region.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Navarrete-Vázquez, G., et al. (2008).[3][4] "2-Methyl-2-(4-nitrophenoxy)propanoic acid."[3][4][5] Acta Crystallographica Section E. (Structural analog reference for crystal packing and dimer formation).
-
AIST Spectral Database for Organic Compounds (SDBS). General reference for 2-nitrophenol and isobutyric acid derivative shifts.
Sources
- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. scispace.com [scispace.com]
- 5. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Case of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid in Plant Biology
Senior Application Scientist's Note: In the dynamic field of plant biology, the exploration of novel compounds is a constant endeavor. However, a thorough review of the current scientific literature reveals that 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid is a compound with no documented applications in plant biology. This guide, therefore, serves not as a traditional application note, but as a transparent account of the existing knowledge gap and a foundational roadmap for researchers who may wish to investigate the potential of this molecule.
Our comprehensive search of scientific databases and chemical supplier information has yielded no published research detailing the effects of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid on plant growth, development, or physiology. While the broader class of phenoxyalkanoic acids includes well-known synthetic auxins and herbicides, the specific substitutions on this particular molecule render its biological activity in plants unknown.
The absence of data presents a unique opportunity for novel research. Should a researcher or institution wish to explore the potential applications of this compound, a systematic and rigorous approach is paramount. Below, we outline a hypothetical, foundational research protocol designed to elucidate the basic phytotoxicity and potential plant growth regulatory effects of this compound.
Part 1: Foundational Screening Protocol: A Roadmap for Initial Investigation
This protocol is designed as a starting point for any investigation into the biological activity of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid in plants. It is crucial to handle this and any unknown compound with appropriate safety measures in a controlled laboratory environment.
Objective
To conduct a preliminary assessment of the phytotoxic or plant growth regulatory effects of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid on a model plant species.
Materials
-
Test Compound: 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (CAS No. 71659-83-1)[1]
-
Model Plant: Arabidopsis thaliana (ecotype Columbia-0) is recommended due to its short life cycle, small size, and well-characterized genome. Alternatively, a commercially relevant crop species such as lettuce (Lactuca sativa) or radish (Raphanus sativus) can be used for initial screens.
-
Growth Medium: Murashige and Skoog (MS) medium with vitamins, solidified with agar.
-
Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution preparation.
-
Equipment: Sterile petri dishes, laminar flow hood, growth chamber with controlled light and temperature, microscope, and image analysis software.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the initial screening of the test compound.
Caption: Foundational screening workflow for a novel compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid in DMSO. The exact concentration will depend on the solubility of the compound.
-
Working Solutions: Create a series of working solutions by diluting the stock solution in sterile water. It is crucial to maintain a consistent final concentration of DMSO across all treatments, including the control, to account for any solvent effects. A recommended starting range for screening is 1 µM to 1 mM.
-
Media Preparation: Incorporate the working solutions into molten MS agar medium just before pouring into petri dishes. Ensure thorough mixing. A control group with only the solvent (DMSO) at the same final concentration must be included.
-
Seed Sterilization and Sowing: Surface sterilize Arabidopsis thaliana seeds and sow them on the prepared plates.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions to allow for gravitropic root growth.
-
Data Collection: After a set period (e.g., 7-10 days), photograph the plates and measure primary root length, hypocotyl length, and germination rate. Observe any phenotypic changes such as altered leaf development, chlorosis, or necrosis.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine if the compound has a significant effect on plant growth compared to the control.
Part 2: Interpreting Initial Results and Future Directions
The results from this foundational screen will guide the next steps in the investigation.
Table 1: Hypothetical Outcomes and Potential Next Steps
| Observed Effect | Potential Mechanism of Action | Recommended Next Steps |
| Inhibition of root growth | Potential auxin-like activity (at high concentrations) or general toxicity. | Conduct a dose-response curve to determine the IC50. Investigate effects on lateral root formation. Compare with known auxins and auxin inhibitors. |
| Stunted growth and chlorosis | Possible inhibition of a key metabolic pathway (e.g., photosynthesis, amino acid synthesis). | Perform chlorophyll quantification assays. Analyze changes in the plant metabolome using techniques like GC-MS or LC-MS. |
| No observable effect | The compound may be inactive at the tested concentrations, or it may have more subtle effects. | Test on a different plant species (e.g., a monocot). Screen under different environmental conditions (e.g., nutrient stress, pathogen challenge). Investigate uptake and translocation of the compound. |
| Promotion of root or shoot growth | Potential plant growth regulator activity (e.g., cytokinin-like or gibberellin-like). | Conduct assays for cell division and expansion. Compare the phenotype to plants treated with known plant hormones. Investigate effects on gene expression of hormone-responsive genes. |
Part 3: The Broader Context of Phenoxyalkanoic Acids in Plant Biology
While 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid itself is uncharacterized, its structural relatives have a significant history in plant science. The classic example is 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that has been widely used as a herbicide for broadleaf weeds.[2][3] The herbicidal action of 2,4-D is due to its ability to mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants.[4]
The biological activity of phenoxyalkanoic acids is highly dependent on the nature and position of substituents on the aromatic ring and the structure of the carboxylic acid side chain. Therefore, the presence of a nitro group and an additional methyl group in the target compound could confer entirely different properties from those of 2,4-D or other known phenoxy-derived herbicides.
Conclusion
The application of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid in plant biology is, at present, an open field of inquiry. The lack of existing data underscores the need for foundational research to characterize its potential phytotoxic or growth-regulatory properties. The protocols and conceptual framework provided here offer a starting point for researchers to embark on this exploratory journey. Any findings, whether demonstrating potent activity or a lack thereof, will contribute valuable knowledge to the broader understanding of structure-activity relationships in this class of compounds and could pave the way for the development of new tools for agriculture and plant science research.
References
-
Center for Food Safety. (2026, February 18). Major Victory for Public Health and the Environment: Corteva Cancels Toxic Enlist Duo Herbicide After Years of Legal Pressure by. [Link]
-
Nation of Change. (2026, February 17). Chemical giant to discontinue production of herbicide with active ingredient in Agent Orange and glyphosate. [Link]
-
National Corn Growers Association. (2025, April 29). NCGA: Disappointed by Trade Commission Decision on Critical Herbicide. [Link]
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020, February 19). [Link]
Sources
- 1. 71659-83-1|2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. Chemical giant to discontinue production of herbicide with active ingredient in Agent Orange and glyphosate | NationofChange [nationofchange.org]
- 3. NCGA: Disappointed by Trade Commission Decision on Critical Herbicide [ncga.com]
- 4. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
Application Note & Protocol: A Robust Synthetic Route to 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, a member of the aryloxyalkanoic acid class. These compounds are of significant interest due to their structural similarity to molecules with established biological activities, including herbicidal and therapeutic properties.[1][2][3][4][5][6] This guide details a reliable two-step synthetic protocol commencing from 4-methyl-2-nitrophenol, proceeding via a Williamson ether synthesis followed by ester hydrolysis. We will delve into the mechanistic rationale, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and characterization.
Introduction and Strategic Overview
Aryloxyalkanoic acids and their derivatives represent a pivotal class of organic compounds. Their applications are diverse, ranging from widely used auxinic herbicides that selectively target broadleaf weeds to therapeutic agents like fibrates, which are employed to manage dyslipidemia.[1][4][6][7] The core structure, featuring an aromatic ring linked to an alkanoic acid via an ether bond, serves as a versatile pharmacophore. The specific target of this guide, 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, incorporates a substituted nitrophenol, offering a platform for further chemical modification and investigation in drug discovery and agrochemical research.
The synthetic strategy outlined herein is predicated on the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[5][8] This approach was selected for its high reliability, operational simplicity, and the use of readily accessible starting materials. The overall workflow is a two-stage process:
-
Ether Formation: A nucleophilic substitution (SN2) reaction between the phenoxide of 4-methyl-2-nitrophenol and an α-halo ester (ethyl 2-bromo-2-methylpropionate).
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.
This strategy is efficient and highly adaptable for creating a library of analogues by varying either the substituted phenol or the α-halo ester component, facilitating structure-activity relationship (SAR) studies.
Figure 1: High-level workflow for the synthesis of the target compound.
Mechanistic Principles and Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and adapting the protocol.
Step 1: Williamson Ether Synthesis
This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism.[8]
-
Deprotonation: The synthesis begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 4-methyl-2-nitrophenol. A moderately strong base like potassium carbonate (K₂CO₃) is ideal for this purpose. It is sufficiently basic to generate the nucleophilic phenoxide ion without causing unwanted side reactions, such as hydrolysis of the haloester.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropionate, which bears the bromide leaving group.
-
Concerted Displacement: The attack occurs from the backside relative to the leaving group, leading to the displacement of the bromide ion and the simultaneous formation of the C-O ether bond in a single, concerted step.[8] The use of a polar aprotic solvent, such as acetonitrile, stabilizes the charged nucleophile and is well-suited for the SN2 mechanism.
Figure 2: Simplified SN2 mechanism for the ether formation step.
Step 2: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of the intermediate ester to the final carboxylic acid is achieved through saponification.
-
Nucleophilic Addition: A hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is effectively irreversible and drives the reaction to completion.
-
Protonation: In the final workup step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the neutral carboxylic acid product, which typically precipitates from the aqueous solution.[4][9]
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 4-methyl-2-nitrophenol is toxic, and ethyl 2-bromo-2-methylpropionate is a lachrymator and irritant. Handle with care.
Protocol 1: Synthesis of Ethyl 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoate
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Methyl-2-nitrophenol | 153.14 | 5.00 g | 32.6 | Starting Material |
| Ethyl 2-bromo-2-methylpropionate | 195.05 | 7.64 g (6.4 mL) | 39.2 | Electrophile |
| Potassium Carbonate (anhydrous) | 138.21 | 6.77 g | 49.0 | Base |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | Solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-nitrophenol (5.00 g, 32.6 mmol) and anhydrous potassium carbonate (6.77 g, 49.0 mmol).
-
Add acetonitrile (100 mL) to the flask.
-
Begin vigorous stirring and add ethyl 2-bromo-2-methylpropionate (6.4 mL, 39.2 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot indicates reaction completion.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr) using a Buchner funnel. Wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Dissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude ester.
-
The product can be used in the next step without further purification or purified by flash column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Crude Ethyl Ester (from Protocol 1) | 281.28 | ~32.6 (max) | - | Substrate |
| Lithium Hydroxide (LiOH) | 23.95 | 3.90 g | 163 | Base |
| Tetrahydrofuran (THF) | 72.11 | 60 mL | - | Solvent |
| Methanol (MeOH) | 32.04 | 40 mL | - | Solvent |
| Water (H₂O) | 18.02 | 20 mL | - | Solvent |
| Hydrochloric Acid (6M HCl) | - | As needed | - | Acid for workup |
Procedure:
-
Dissolve the crude ethyl ester obtained from Protocol 1 in a solvent mixture of THF (60 mL), Methanol (40 mL), and Water (20 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Add lithium hydroxide (3.90 g, 163 mmol) to the solution.[4][10]
-
Stir the mixture vigorously at room temperature for 3-5 hours.
-
Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting ester spot is consumed.
-
Once the reaction is complete, remove the bulk of the organic solvents (THF and MeOH) via rotary evaporation.
-
Dilute the remaining aqueous residue with 100 mL of water. If any neutral impurities remain, wash the aqueous layer with diethyl ether (2 x 50 mL) and discard the ether layers.
-
Cool the aqueous solution in an ice bath and acidify slowly with 6M HCl with constant stirring until the pH is ~1-2 (check with pH paper). A solid precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Dry the product under high vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis Technique | Expected Results for 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid |
| Appearance | Yellow or off-white crystalline solid |
| Melting Point | To be determined experimentally; a sharp melting range indicates high purity. |
| ¹H NMR (CDCl₃, δ ppm) | ~12-10 (br s, 1H): Carboxylic acid proton. ~7.8 (d, 1H): Aromatic proton ortho to nitro group. ~7.4 (dd, 1H): Aromatic proton between nitro and methyl groups. ~7.0 (d, 1H): Aromatic proton ortho to methyl group. ~2.4 (s, 3H): Aromatic methyl group. ~1.6 (s, 6H): Two equivalent methyl groups on the propanoic acid moiety. |
| ¹³C NMR (CDCl₃, δ ppm) | ~180: Carboxylic acid carbonyl. ~155-130: Aromatic carbons. ~80: Quaternary carbon of the propanoic acid moiety. ~25: Propanoic acid methyl carbons. ~20: Aromatic methyl carbon. |
| FT-IR (cm⁻¹) | ~3300-2500 (broad): O-H stretch of carboxylic acid. ~1700: C=O stretch of carboxylic acid. ~1520 & ~1340: Asymmetric and symmetric N-O stretches of the nitro group. |
| MS (ESI-) | Expected [M-H]⁻ at m/z 252.08 |
References
-
Ullmann condensation - Wikipedia . Wikipedia. [Link]
-
Ullmann Reaction - BYJU'S . (2020, January 6). BYJU'S. [Link]
-
Ullmann reaction | PPTX . Slideshare. [Link]
-
The Mechanism of the Modified Ullmann Reaction . (2010, October 27). ResearchGate. [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties . (2023, July 26). Encyclopedia.pub. [Link]
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors . (2020, February 19). SpringerLink. [Link]
-
Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents . (2023, July 14). MDPI. [Link]
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors . Research Square. [Link]
- Aryloxy-N- (alkoxyalkyl) alkanoic acid amide derivatives and herbicides.
-
The Williamson Ether Synthesis . University of Calgary. [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid . (2008, November 8). PubMed. [Link]
-
2-Methyl-2-(4-methylphenoxy)propanoic acid - SpectraBase . SpectraBase. [Link]
-
Williamson Ether Synthesis . Cambridge University Press. [Link]
-
2-Methyl-2-(4-nitrophenoxy)propanoic acid . (2008). PMC. [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid . (2008). SciSpace. [Link]
-
Synthesis of 2-(4-nitrophenyl)propionic acid . PrepChem.com. [Link]
-
Experiment 06 Williamson Ether Synthesis . Truman State University. [Link]
- 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
-
Williamson Ether Synthesis . (2022, November 13). Chemistry Steps. [Link]
-
Williamson ether synthesis - Wikipedia . Wikipedia. [Link]
-
Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives . (2021). ResearchGate. [Link]
-
Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists . (2025, August 6). ResearchGate. [Link]
-
Chemistry Ullmann Reaction . SATHEE JEE. [Link]
-
SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA . Semantic Scholar. [Link]
-
Ullmann Reaction . Organic Chemistry Portal. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development . (2023, August 15). MDPI. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities . (2020, March 30). IJPPR. [Link]
-
Effect of 2-methyl-2-phenoxy propionic acid on serum lipid profile and ovarian activity in dairy cows . (2012). Czech University of Life Sciences Prague. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 7. mdpi.com [mdpi.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Welcome to the technical support guide for the synthesis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers, scientists, and drug development professionals in their experimental work. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to optimize your synthesis.
Overview of the Synthetic Pathway
The synthesis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid is typically achieved via a two-step process. The core of this synthesis is the formation of an ether bond, which is most effectively accomplished through a variation of the Williamson ether synthesis, followed by the hydrolysis of an ester protecting group.
-
Step 1: Williamson Ether Synthesis. This step involves the reaction of 4-methyl-2-nitrophenol with an alkylating agent, typically an ester of 2-bromo-2-methylpropanoic acid. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide.
-
Step 2: Saponification (Ester Hydrolysis). The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Caption: General two-step workflow for the synthesis.
Detailed Experimental Protocols
These protocols are based on established procedures for analogous compounds and may require optimization for your specific laboratory conditions.[1][2][3]
Protocol 1: Synthesis of Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate (Ether Formation)
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 5-10 mL per gram of phenol).
-
Reagent Addition: Add ethyl 2-bromo-2-methylpropionate (1.2-1.5 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude ester can often be used directly in the next step. If required, purify by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (Hydrolysis)
-
Setup: Dissolve the crude ester intermediate from Protocol 1 in a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., a 3:2:1 ratio).
-
Base Addition: Add Lithium Hydroxide (LiOH, 3-5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the disappearance of the ester starting material by TLC or LC-MS.
-
Work-up:
-
Remove the majority of the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of ~2 with cold 1M HCl. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold water.
-
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform).[1][3]
Troubleshooting Guide (Question & Answer Format)
Problem Area 1: Low or No Yield in Ether Formation (Step 1)
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 4-methyl-2-nitrophenol even after prolonged heating. What is the likely cause?
A1: The most probable cause is incomplete deprotonation of the phenol. The Williamson ether synthesis relies on the formation of a phenoxide, which is a much stronger nucleophile than the neutral phenol.[4][5]
-
Troubleshooting Suggestions:
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Base Strength & Stoichiometry: Potassium carbonate (K₂CO₃) is a moderate base. While often sufficient, a stronger base like sodium hydride (NaH) or potassium hydride (KH) can be more effective.[4][5] If using K₂CO₃, ensure it is finely powdered and anhydrous, and use at least 2 equivalents.
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Solvent Choice: The solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation (K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[6][7][8] Protic solvents (like ethanol) or apolar solvents will significantly slow the reaction.[8]
-
Water Contamination: Ensure all reagents and glassware are scrupulously dry. Water will consume the base and protonate the phenoxide, shutting down the reaction.
-
Q2: I am not forming the desired ether product. Instead, I am isolating an alkene. Why is this happening?
A2: This is a classic competing side reaction: E2 elimination.[9][10] The alkoxide/phenoxide is not only a good nucleophile but also a strong base. The alkyl halide, ethyl 2-bromo-2-methylpropionate, is tertiary at the carbon bearing the bromine. Tertiary alkyl halides are highly prone to elimination reactions over substitution.[4][11]
Caption: Competition between desired SN2 and E2 side reaction.
-
Troubleshooting Suggestions:
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Temperature Control: High temperatures favor elimination.[7][8] While this reaction requires heat, avoid excessive temperatures. Try running the reaction at the lowest temperature that allows for a reasonable rate (e.g., 60-70°C instead of reflux).
-
Base Choice: A very strong, bulky base (like potassium tert-butoxide) would almost exclusively give the elimination product. K₂CO₃ is a good compromise, but if elimination persists, consider even milder bases or phase-transfer catalysis conditions which can sometimes favor substitution.[8]
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Q3: My mass spectrometry results show a product with the correct mass, but the NMR is complex. Could I be forming an isomer?
A3: Yes. Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is electronically and sterically favored to give the desired ether, a small amount of C-alkylation can occur, leading to isomeric impurities.[5][6][7] This is more common with more reactive alkylating agents or under different solvent conditions. Careful purification by chromatography or recrystallization is necessary to isolate the desired O-alkylated product.
Problem Area 2: Issues with Ester Hydrolysis (Step 2)
Q4: My hydrolysis reaction is very slow or incomplete.
A4: Saponification requires a sufficient quantity of base to both catalyze the reaction and neutralize the resulting carboxylic acid product.
-
Troubleshooting Suggestions:
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Base Stoichiometry: Ensure you are using a sufficient excess of LiOH or NaOH (at least 2-3 equivalents). One equivalent is consumed to neutralize the product, and additional equivalents are needed to drive the hydrolysis.
-
Solubility: The ester may not be fully soluble in the reaction medium. The use of a co-solvent system like THF/Methanol/Water is designed to address this by creating a single phase for the reactants.[1][3] Ensure vigorous stirring to maximize contact.
-
Temperature: While this reaction often proceeds well at room temperature, gentle heating (e.g., to 40-50°C) can increase the rate if it is proceeding too slowly.
-
Q5: During acidic workup, my product oiled out and was difficult to handle, or the yield was low.
A5: This can be due to several factors related to the workup procedure.
-
Troubleshooting Suggestions:
-
Controlled Acidification: Add the acid slowly while cooling the solution in an ice bath. This promotes the formation of a crystalline solid rather than an oil. Rapid acidification can also lead to localized heating and potential degradation.
-
Complete Extraction: After acidification, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) to recover all of the product.[1][3]
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Salting Out: If the product has some water solubility, adding sodium chloride (brine) to the aqueous layer before extraction can decrease the product's solubility in the aqueous phase and improve extraction efficiency.
-
Frequently Asked Questions (FAQs)
Q: Why is ethyl 2-bromo-2-methylpropionate used instead of 2-bromo-2-methylpropanoic acid directly?
A: Reacting the phenoxide directly with 2-bromo-2-methylpropanoic acid would result in an acid-base reaction. The basic phenoxide would deprotonate the carboxylic acid, forming a carboxylate and the neutral phenol. This effectively stops the desired nucleophilic substitution. The ethyl ester acts as a protecting group for the carboxylic acid, allowing the ether formation to proceed.
Q: What is the best way to monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is the most common and effective method. For Step 1, you can monitor the disappearance of the 4-methyl-2-nitrophenol starting material. For Step 2, you can monitor the disappearance of the ester intermediate. Using a co-spot of the starting material on your TLC plate is crucial for accurate comparison. LC-MS can also be used for more precise monitoring.
Q: Can I use a different halogen on the alkylating agent, like a chloride?
A: Yes, but the reaction rate will be slower. Leaving group ability for halides in SN2 reactions follows the trend I > Br > Cl > F.[4] Alkyl bromides offer a good balance of reactivity and stability. If using an alkyl chloride, the reaction may require higher temperatures, longer reaction times, or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction) to generate the more reactive alkyl iodide in situ.[8]
Summary of Optimized Reaction Parameters
| Parameter | Step 1: Ether Formation | Step 2: Hydrolysis | Rationale & Key Considerations |
| Key Reagents | 4-methyl-2-nitrophenol, Ethyl 2-bromo-2-methylpropionate | Ester Intermediate, LiOH or NaOH | Ester protection is crucial for the first step.[1] |
| Base | K₂CO₃ (2 eq) or NaH (1.2 eq) | LiOH (3-5 eq) | Balance between sufficient reactivity and minimizing E2 elimination.[4][5][9] |
| Solvent | Acetonitrile or DMF (Anhydrous) | THF / Methanol / Water | Polar aprotic solvents enhance nucleophilicity in Step 1.[6][12] Co-solvents ensure solubility in Step 2. |
| Temperature | 60°C - Reflux (82°C) | Room Temperature - 50°C | Higher temperatures favor the E2 side reaction in Step 1.[7][8] |
| Time | 8 - 12 hours | 3 - 6 hours | Monitor by TLC to determine completion and avoid side reactions from prolonged heating. |
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. [Link]
-
ResearchGate. (n.d.). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. [Link]
-
YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]
-
International Union of Crystallography. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. [Link]
-
SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
PubMed. (2008, November 8). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]
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- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid Experiments
Welcome to the technical support center for experiments involving 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and analysis of this compound. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule? A1: The most prevalent and reliable method is a two-step process: first, a Williamson ether synthesis between 4-methyl-2-nitrophenol and an alkyl 2-bromo-2-methylpropionate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.[1][2][3][4]
Q2: My synthesis yield is consistently low. What's the most likely cause? A2: Low yield often stems from a competing elimination (E2) reaction during the Williamson ether synthesis, especially if reaction temperatures are too high or if a sterically hindered alkyl halide is used.[5][6] Incomplete hydrolysis in the second step is another common culprit.
Q3: I'm having trouble purifying the final product. It keeps "oiling out" during recrystallization. What should I do? A3: "Oiling out" occurs when a compound melts in the recrystallization solvent rather than dissolving, or when its solubility limit is exceeded at a temperature above its melting point. This is common for compounds with moderate melting points and impurities. The solution is often to use a two-solvent recrystallization system or to ensure you are using a larger volume of the primary solvent.[7]
Q4: My HPLC chromatogram shows significant peak tailing for the compound. How can I fix this? A4: Peak tailing for an acidic compound like this is often due to secondary interactions with the stationary phase, especially with residual silanols. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% trifluoroacetic acid or formic acid) to keep the carboxylic acid protonated. A contaminated guard column can also be a cause.[8][9]
Synthesis Troubleshooting Guide
The synthesis of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid is a robust procedure, but it is not without its challenges. The core of the synthesis relies on a well-executed Williamson ether synthesis, which is an SN2 reaction.
Diagram: Synthesis Pathway and Competing Reaction
Below is a diagram illustrating the intended SN2 pathway versus the common E2 elimination side reaction that can reduce yield.
Caption: Desired SN2 synthesis route and competing E2 elimination pathway.
Problem: Low Yield of Crude Product
| Potential Cause | Explanation | Recommended Solution | References |
| E2 Elimination Competition | The alkoxide is a strong base and can abstract a proton from the alkyl halide, leading to an alkene byproduct instead of the ether. This is more likely with secondary or tertiary alkyl halides and at higher temperatures. | Use a primary alkyl halide if the synthesis plan allows. For this specific synthesis, ethyl 2-bromo-2-methylpropionate is used; while the carbon is tertiary, it lacks beta-hydrogens, which suppresses E2. However, side reactions with the solvent or impurities can still be an issue. Maintain a moderate reaction temperature (e.g., 50-80°C) and avoid excessively strong or bulky bases if possible. | [5][6][10] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or deactivation of reagents. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting phenol spot persists, consider extending the reaction time or slightly increasing the temperature. Ensure reagents are pure and anhydrous, as moisture can quench the alkoxide.[11] | [11][12] |
| Inefficient Hydrolysis | The saponification of the ester intermediate may be incomplete, leaving unreacted ester in your crude product. | Ensure at least 3-5 equivalents of base (e.g., LiOH) are used. Allow the reaction to stir at room temperature for a sufficient duration (3-12 hours) until TLC confirms the disappearance of the ester spot. | [1][2] |
Experimental Protocol: Synthesis
This protocol is adapted from established methods for analogous compounds.[1][3][4]
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Step 1: Ether Formation.
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To a round-bottom flask, add 4-methyl-2-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
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Stir the mixture and add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise.
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Heat the mixture to reflux (around 80°C) and stir for 8-12 hours, monitoring by TLC.
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After cooling, pour the mixture into cold water and extract with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ester.
-
-
Step 2: Hydrolysis.
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Dissolve the crude ester in a 3:2:1 mixture of THF/Methanol/Water.
-
Add Lithium Hydroxide (LiOH, 5 eq) and stir at room temperature for 3-5 hours, monitoring by TLC.
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Once the ester is consumed, acidify the mixture with 10% HCl to a pH of ~2.
-
Remove most of the organic solvents in vacuo.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, typically as a yellow solid.
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Purification Troubleshooting Guide
Purification is critical for obtaining a final product suitable for downstream applications. Recrystallization is the most common method.
Problem: Difficulty with Recrystallization
| Issue | Explanation | Recommended Solution | References |
| "Oiling Out" | The compound melts in the hot solvent instead of dissolving, or the saturated solution becomes supersaturated above the compound's melting point. Impurities can lower the melting point, exacerbating this. | 1. Add more solvent : Ensure you are not creating a supersaturated solution at a high temperature. 2. Switch to a two-solvent system : Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., chloroform or ethyl acetate) at boiling. Then, add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. | [7][13] |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Reduce solvent volume : Gently boil off some of the solvent to increase concentration. 2. Induce nucleation : Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previous batch. 3. Cool slowly : Rapid cooling can lead to oiling or amorphous solid. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. | [14] |
| Product is Still Impure | The chosen solvent may be trapping impurities within the crystal lattice, or the impurities may have very similar solubility profiles. | 1. Perform a second recrystallization . 2. Try a different solvent system . 3. If impurities are colored, consider a charcoal treatment during recrystallization (use sparingly to avoid adsorbing the product). 4. For very difficult separations, column chromatography may be necessary. | [12][13] |
Diagram: Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
Analysis & Characterization Troubleshooting
Accurate analysis confirms the identity and purity of your compound. HPLC and NMR are primary techniques.
Problem: Poor HPLC Performance
| Issue | Potential Cause | Recommended Solution | References |
| Peak Tailing | The acidic proton of the carboxylic acid is interacting with basic sites on the silica packing material. | Acidify the mobile phase (e.g., add 0.05-0.1% TFA or formic acid) to ensure the analyte is in its neutral, protonated form. This suppresses secondary interactions. | [8][9] |
| Broad Peaks | Poor mass transfer, column contamination, or incompatibility between injection solvent and mobile phase. | Ensure the sample is dissolved in the mobile phase or a weaker solvent. A mismatch can cause the sample to precipitate on the column head. Check for high backpressure, which could indicate a clogged frit or guard column. | [15][16] |
| Shifting Retention Times | Poorly buffered mobile phase, temperature fluctuations, or inconsistent mobile phase composition. | If pH is critical, use a proper buffer system instead of just an acid modifier. Ensure the column compartment temperature is stable. If using an online mixer, ensure it is functioning correctly. | [8][16] |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection. | Use high-purity HPLC-grade solvents.[16] Implement a robust needle wash protocol in the autosampler. Run blank injections to diagnose the source of contamination. | [17] |
Interpreting Spectroscopic Data
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¹H NMR: Expect to see signals corresponding to the two methyl groups on the propanoic acid chain (a singlet, integrating to 6H), the methyl group on the aromatic ring (a singlet, 3H), and the aromatic protons. The carboxylic acid proton will appear as a broad singlet, often far downfield (>10 ppm), and its presence can be confirmed by a D₂O exchange experiment.[18]
-
¹³C NMR: Look for the characteristic carbonyl carbon of the carboxylic acid (~170-180 ppm), the quaternary carbon of the ether linkage, and the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can help verify the structure.[19]
-
Infrared (IR) Spectroscopy: Key signals include a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and C-O ether stretches.
References
-
(IUCr) 2-Methyl-2-(4-nitrophenoxy)propanoic acid. International Union of Crystallography. [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]
-
Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
-
2-Methyl-2-(4-methylphenoxy)propanoic acid. SpectraBase. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]
-
Initial Degradation Rate of p-Nitrophenol in Aqueous Solution by Fenton Reaction. Hindawi. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Pejaver, S. K., & Notari, R. E. (1985). Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. Journal of pharmaceutical sciences, 74(11), 1167–1171. [Link]
-
Bérubé, A., et al. (2014). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 80(10), 3155-3166. [Link]
-
Limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
- Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
-
Biodegradation of Nitrophenol Compounds. ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Radiolytic degradation of 4-nitrophenol in aqueous solutions. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. UOF. [Link]
-
9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
The determination of α-(4-chloro-2-methylphenoxy)propionic acid... Analyst (RSC Publishing). [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials... ACS Publications. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Doc Brown. [Link]
- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
-
Recrystallization Lab. Chemistry Solutions. [Link]
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- 4. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. youtube.com [youtube.com]
Technical Support Center: Improving Solubility of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Welcome to the technical support guide for 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid. This document provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to explain the underlying chemical principles driving these issues and provide robust, validated methods to overcome them.
Understanding the Molecule: A Duality of Properties
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid possesses a chemical structure with conflicting solubility characteristics. Understanding this duality is the first step in troubleshooting.
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The Hydrophilic Head: The molecule contains a propanoic acid group (-COOH). This carboxylic acid functional group is polar and capable of donating a proton. When deprotonated to its carboxylate form (-COO⁻), it becomes an ion, which is significantly more soluble in aqueous solutions.[1][2]
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The Lipophilic Tail: The rest of the molecule consists of a substituted nitrophenoxy ring system. This large, aromatic, and nitro-containing portion is nonpolar and hydrophobic, which inherently limits its solubility in water.
The overall poor aqueous solubility of the compound stems from the dominance of its large lipophilic tail over the small, polar carboxylic acid head. Effective solubilization, therefore, depends on strategies that can either mitigate the impact of the hydrophobic section or maximize the ionization of the hydrophilic head.
Frequently Asked Questions (FAQs)
Q1: Why won't my compound dissolve in water or standard buffers (e.g., PBS pH 7.4)?
A: The neutral form of the carboxylic acid is dominant at acidic or neutral pH, making the molecule's large, nonpolar region the primary driver of its behavior. This leads to very low aqueous solubility.[3] Although PBS has a pH of 7.4, this may not be high enough to fully ionize the carboxylic acid group and overcome the compound's hydrophobicity.
Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I add it to my aqueous cell culture media. What is happening?
A: This is a common issue known as "crashing out." Your compound is soluble in the organic solvent (DMSO), but when this concentrated stock is diluted into an aqueous environment, the DMSO concentration drops dramatically. The compound is no longer in a favorable solvent environment and, being poorly water-soluble, it precipitates.
Q3: What is a good starting point for creating a stock solution?
A: For initial experiments, a 10-50 mM stock solution in an organic solvent like DMSO or ethanol is a standard starting point. However, for aqueous-based assays, preparing a stock solution by leveraging pH adjustment is often a superior method. See Protocol 1 for detailed steps.
Q4: Can I heat the solution to get it to dissolve?
A: Gentle heating can sometimes help dissolve a compound, but it should be done with caution. For this molecule, the nitro group can be a liability, and excessive heat could lead to degradation.[4] More importantly, if the compound is not truly soluble at room temperature, it will likely precipitate out as the solution cools, leading to inaccurate concentrations and unreliable experimental results.
In-Depth Troubleshooting Guide
Issue 1: Inconsistent Results in Biological Assays
-
Root Cause: The most likely culprit is compound precipitation in the assay medium. This can occur immediately upon dilution or slowly over the course of the experiment, leading to a variable and unknown final concentration of the soluble, active compound.
-
Scientific Explanation: The pH of many standard cell culture media (e.g., DMEM, RPMI) is buffered around 7.2-7.4. As discussed, this pH may not be sufficient to maintain the ionized, soluble state of the carboxylic acid. Furthermore, components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility.
-
Solutions:
-
pH Adjustment: The most effective strategy is to prepare a stock solution in a slightly basic aqueous buffer, ensuring the pH is well above the compound's pKa (typically 1.5-2 pH units higher).[5] This converts the compound to its much more soluble salt form.[2][3]
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Co-Solvent Systems: Using a mixture of a water-miscible organic solvent and water can increase solubility.[6][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[8] This works by reducing the polarity of the water, making it a more favorable environment for the lipophilic part of the molecule.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate the nonpolar part of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research.[10]
-
Issue 2: Difficulty Preparing High-Concentration Stock Solutions (>10 mM)
-
Root Cause: The inherent solubility limit of the compound is being exceeded in the chosen solvent.
-
Scientific Explanation: Every compound has a maximum saturation solubility in a given solvent at a specific temperature. Attempting to create a solution above this concentration will result in undissolved solid material.
-
Solutions:
-
Alkaline Aqueous Solutions: Prepare the stock by dissolving the compound in a dilute basic solution (e.g., 0.1 N NaOH) and then adjusting the pH downwards to a physiologically acceptable level (e.g., 7.5-8.0), ensuring it remains above the pKa. This method can often achieve much higher concentrations than using neutral water.
-
Solvent Screening: Test the solubility in a range of solvents. While DMSO is a common choice, other solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may offer higher solubility for certain compounds.
-
Formulation Approaches: For in-vivo studies or complex applications, more advanced formulation techniques like solid dispersions or nano-suspensions may be necessary, though these are beyond the scope of typical benchtop preparation.[14][15]
-
Visualization of Key Concepts & Workflows
Diagram 1: pH-Dependent Ionization and Solubility
This diagram illustrates the fundamental principle of using pH to control the solubility of a carboxylic acid.
Caption: Effect of pH on the ionization state and aqueous solubility of the compound.
Diagram 2: Experimental Workflow for Solubility Troubleshooting
This decision tree guides researchers through a logical sequence of steps to address solubility issues.
Caption: A decision tree for systematically troubleshooting solubility problems.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol leverages the acidic nature of the compound to create a soluble salt form.
-
Weigh Compound: Accurately weigh the desired amount of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid.
-
Initial Dissolution: Add a small volume of 0.1 N NaOH solution dropwise while vortexing until the solid is fully dissolved. Use the minimum volume necessary. This creates the highly soluble sodium salt.
-
Buffering: Add a suitable sterile buffer (e.g., HEPES, Tris) to the desired final volume. It is critical to use a buffer that can maintain a pH at least 1.5-2.0 units above the compound's pKa. A final pH of 7.5-8.0 is often a good target.
-
Final pH Check: Verify the final pH of the stock solution using a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH.
-
Sterilization: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter.
-
Validation: Before use in a critical experiment, perform a dilution test. Add the stock solution to your final assay buffer at the highest intended concentration and visually inspect for any signs of precipitation (cloudiness, Tyndall effect) over a period equivalent to your experiment's duration.
Protocol 2: Co-Solvent Screening for Improved Solubility
This protocol helps identify a suitable water-miscible organic solvent to maintain solubility.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 100 mM).
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to test, such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 300 (PEG 300).[16]
-
Prepare Intermediary Solutions: In separate tubes, mix your DMSO stock with a co-solvent. A common starting point is a 1:1 ratio.
-
Test Dilution: Dilute the DMSO/co-solvent mixtures into your final aqueous assay buffer. Compare this to a dilution using the DMSO-only stock.
-
Observation: Visually inspect for precipitation immediately and after several hours. The co-solvent that prevents precipitation at the highest aqueous concentration is the most effective.
-
Data Summary Table:
| Solvent System (1% Final) | Observation (t=0) | Observation (t=4h) |
| 100% DMSO Stock | Precipitate | Heavy Precipitate |
| 1:1 DMSO:Ethanol Stock | Clear | Slight Haze |
| 1:1 DMSO:PG Stock | Clear | Clear |
| 1:1 DMSO:PEG 300 Stock | Clear | Clear |
This table presents hypothetical data for illustrative purposes.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses a complexation agent to encapsulate and solubilize the compound.[12]
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin. Allow to cool to room temperature.
-
Add Compound: Add the powdered 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid directly to the HP-β-CD solution.
-
Promote Complexation: Vortex the mixture vigorously and/or sonicate for 15-30 minutes. The solution should clarify as the inclusion complex forms.
-
Remove Undissolved Material: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound.
-
Isolate and Filter: Carefully collect the supernatant, which contains the soluble complex, and sterilize using a 0.22 µm syringe filter.
-
Note: The concentration of the final solution should be determined analytically (e.g., by HPLC-UV) as it will depend on the complexation efficiency.
References
-
Popov, A. A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Available at: [Link]
-
Brainly User. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. Available at: [Link]
-
European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA. Available at: [Link]
-
Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
MDPI. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. Available at: [Link]
-
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Available at: [Link]
-
PubMed. (1985). pH-solubility profiles of organic carboxylic acids and their salts. PubMed. Available at: [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]
-
Perpusnas. (2026). Understanding OSC Nitro Compounds: Structure And Properties. Perpusnas. Available at: [Link]
-
Save My Exams. (2024). Carboxylic Acids as Acids. Save My Exams. Available at: [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Wikipedia. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). Cheméo. Available at: [Link]
-
Wikipedia. (n.d.). Nitro compound. Wikipedia. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Nitro compound - Wikipedia [en.wikipedia.org]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid solutions
Technical Support Center: 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid
Executive Summary
You are likely working with 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (CAS: 71659-83-1), a structural analog of the fibrate class (e.g., clofibric acid) often used as a PPAR agonist probe or a metabolic intermediate.
While the ether linkage in this molecule is chemically robust, users frequently encounter two distinct stability failure modes: photochemical degradation (driven by the nitro moiety) and aqueous precipitation (driven by the hydrophobic isobutyric acid tail). This guide addresses these issues with mechanistic troubleshooting and validated protocols.
Module 1: Solubility & Precipitation Issues
User Issue: "My stock solution is clear in DMSO, but the compound precipitates immediately upon addition to cell culture media or buffer."
Technical Diagnosis: This is a classic "Solubility Cliff" event. This molecule is a lipophilic carboxylic acid.
-
Mechanism: The propanoic acid moiety has a pKa of approximately 4.5 . In pure DMSO, it exists in a non-ionized, highly soluble state. When diluted into aqueous buffers (pH 7.4), it must deprotonate to remain soluble. However, the bulky hydrophobic core (nitro-methyl-phenoxy ring) limits the solubility of the neutral species to near zero. If the local concentration at the injection site exceeds the solubility limit before rapid mixing, the compound forms micro-crystals that are kinetically slow to re-dissolve.
Troubleshooting Protocol: The "Sub-Surface Injection" Method
Do not add the DMSO stock to the surface of the media. Use this protocol to prevent "crashing out."
-
Prepare Stock: Dissolve compound in anhydrous DMSO (Recommended: 10–50 mM).
-
Pre-warm Media: Ensure your aqueous buffer/media is at 37°C . Cold media decreases solubility.
-
Vortex Dynamics:
-
Set a vortex mixer to medium speed with the tube of media.
-
Crucial Step: Submerge the pipette tip into the center of the spinning liquid vortex before expelling the DMSO stock.
-
Why: This ensures immediate dilution below the saturation point, preventing high local concentrations that trigger nucleation.
-
-
Limit Final Concentration: Do not exceed 0.5% v/v DMSO in the final solution.
Solubility Data Reference Table
| Solvent System | Solubility Status | Risk Factor |
| Anhydrous DMSO | High (>50 mM) | Low (Hygroscopic water uptake can cause degradation) |
| Ethanol (100%) | Moderate | Moderate (Evaporation alters concentration) |
| PBS (pH 7.4) | Low (<100 µM)* | High (Precipitates if added too fast) |
| Acidic Media (pH < 5) | Insoluble | Critical (Protonated acid form crashes out) |
*Value is estimated based on structural analogs (clofibric acid derivatives).
Module 2: Photochemical Degradation
User Issue: "My clear stock solution has turned yellow/orange after sitting on the bench for 4 hours."
Technical Diagnosis:
The compound contains a Nitro (
-
Mechanism: Nitro-aromatics are inherently photosensitive. Upon exposure to UV or blue light (laboratory fluorescent lighting), the nitro group undergoes excitation (
), leading to radical formation or intramolecular rearrangement (often forming nitroso intermediates or azo-dimers). The color shift to yellow/orange is the hallmark of these degradation products (diazo linkages or quinoid structures).
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing stability failures based on visual inspection.
Corrective Action:
-
Amber Glass Only: Store all solid and solvated forms in amber glass vials.
-
Dark Handling: Perform dilutions in reduced light if possible.
-
Discard Rule: If the DMSO stock has visibly yellowed, the concentration is no longer accurate. Discard and prepare fresh.
Module 3: Storage & Handling FAQ
Q: Can I store the DMSO stock at -20°C? A: Yes, but with caution. DMSO freezes at 18.5°C . Storing at -20°C causes the solvent to freeze.
-
Risk: Repeated freeze-thaw cycles encourage water condensation inside the tube. DMSO is hygroscopic (attracts water). As water content increases, the hydrophobic compound may precipitate inside the frozen stock over time.
-
Recommendation: Aliquot the stock into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Q: Is the compound stable in cell culture media overnight?
A: Chemically yes, physically no.
The ether and carboxylic acid bonds are hydrolytically stable at pH 7.4. However, evaporation of the media or slight pH drifts (due to
-
Recommendation: Prepare fresh dilutions immediately before use. Do not store diluted media.
Q: Why does the LC-MS show a "dimer" peak? A: This is likely an artifact, not degradation. Carboxylic acids form strong hydrogen-bonded dimers in the gas phase and non-polar solvents.
-
Verification: If the peak disappears when run in a polar solvent (like Methanol/Water) or at high pH, it is the non-covalent dimer, not a contaminant.
References
-
Crystal Structure & Properties
- Smith, G., et al. "2-Methyl-2-(4-nitrophenoxy)propanoic acid." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, p. o2261.
- Relevance: Confirms the structural propensity for dimerization and the stability of the phenoxy-acid core.
-
Photochemistry of Nitro-Aromatics
-
Vione, D., et al. "Photochemical reactions of nitro-compounds in aqueous solution."[1] Photochemical & Photobiological Sciences, vol. 8, 2009.
- Relevance: Establishes the mechanism of nitro-group photoreduction and color change under labor
-
-
Solubility of Fibrates (Analogous Structures)
Sources
Technical Support Center: Optimizing 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the modification and optimization of the lead compound 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, hereafter referred to as "Cmpd-N". This document is intended for researchers, medicinal chemists, and drug development professionals engaged in optimizing this chemical scaffold.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but also the scientific rationale behind strategic modifications to enhance performance characteristics such as potency, selectivity, solubility, and metabolic stability.
Section 1: Initial Characterization & Common Physicochemical Issues
Before embarking on a modification campaign, it is critical to ensure the integrity and understand the baseline properties of your starting material, Cmpd-N.
FAQ: My initial batch of Cmpd-N shows poor aqueous solubility. What are my options?
Answer:
Poor aqueous solubility is a common challenge, especially for crystalline, aromatic compounds, and it can hinder reliable biological testing and formulation.[1][2] Up to 40% of approved drugs and nearly 90% of compounds in the development pipeline are poorly soluble.[1] Here’s a prioritized troubleshooting approach:
-
Physical Modifications: These methods alter the physical form of the compound without changing its chemical structure.
-
Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can improve the dissolution rate.[3] Techniques like micronization or nano-milling are effective.[1][4]
-
Amorphous Solid Dispersions: Converting the crystalline material to a higher-energy amorphous state, typically dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG), can significantly boost solubility.[2]
-
-
Formulation-Based Approaches:
-
Use of Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent like DMSO or ethanol can be a simple and effective solution.[5]
-
Surfactants and Micellar Solubilization: Surfactants can encapsulate the hydrophobic drug in micelles, increasing its apparent solubility in aqueous media.[2]
-
-
Chemical Modifications (Early Stage):
-
Salt Formation: The carboxylic acid moiety of Cmpd-N is ionizable. Formation of a salt with a suitable base (e.g., sodium, potassium, or an amine salt) is a highly effective and common strategy to dramatically increase aqueous solubility.[1]
-
Introduction of Hydrophilic Groups: While this is a synthetic modification, planning to add polar groups (e.g., hydroxyl, amino) to non-critical regions of the molecule can be a long-term strategy.[1]
-
Section 2: Strategies for Improving Potency & Selectivity
Low biological potency is a primary driver for chemical modification. A systematic approach, grounded in Structure-Activity Relationship (SAR) principles, is essential.[6][7][8][9]
FAQ: My compound's potency is in the micromolar range. Which parts of the Cmpd-N scaffold should I modify first to improve activity?
Answer:
A systematic SAR exploration is key. The goal is to understand which functional groups are essential for activity (the pharmacophore) and which can be modified to enhance binding interactions.[9] We recommend a parallel synthesis approach, modifying one part of the molecule at a time.
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} caption [label="Figure 1: Key Modification Zones of Cmpd-N.", shape=plaintext, fontsize=10];
Recommended Modification Strategy:
-
Zone 1: The Carboxylic Acid: This group is often critical for forming hydrogen bonds or salt-bridge interactions with target proteins (e.g., with arginine or lysine residues).[10]
-
Test for Essentiality: First, synthesize the methyl ester derivative. If activity is completely lost, the acidic proton is likely essential. If activity is retained or slightly reduced, it suggests the carbonyl oxygen may be the key hydrogen bond acceptor, or that the group is simply occupying a pocket.
-
Bioisosteric Replacement: If the acid is essential but presents pharmacokinetic challenges, replace it with a bioisostere. A 5-substituted 1H-tetrazole is the most common and effective replacement, as it mimics the acidity and spatial properties of a carboxylic acid but can offer improved metabolic stability and cell permeability.[11][12][13] Other options include acyl sulfonamides or hydroxamic acids.[14]
-
-
Zone 2: The Aromatic Ring: The substitution pattern on the phenyl ring dictates its electronic and steric properties.
-
Methyl Group (C4): Explore moving the methyl group to other positions (C3, C5, C6) or replacing it with other small groups (e.g., -Cl, -F, -OCH3) to probe the steric and electronic requirements of the binding pocket.
-
Nitro Group (C2): See Zone 3.
-
-
Zone 3: The Nitro Group: This is a strong electron-withdrawing group and a potential liability.[15][16]
-
Positional Isomers: Move the nitro group to the C3 position to alter the electronic distribution.
-
Electronic Analogs: Replace the -NO2 with other electron-withdrawing groups like -CN (cyano) or -CF3 (trifluoromethyl) to see if the electron-withdrawing effect is the key to activity.
-
Reduction to Amine: Reduce the nitro group to an amine (-NH2). This completely changes the electronic character from withdrawing to donating and introduces a hydrogen bond donor. The resulting amine can also serve as a synthetic handle for further derivatization (e.g., acylation, sulfonylation).[17][18]
-
-
Zone 4: The Ether Linkage & Spacer: The gem-dimethyl group provides steric bulk and locks the alpha-carbon from metabolism. The ether linkage dictates the orientation.
-
Spacer Modification: Synthesize analogs without the gem-dimethyl group (i.e., the propanoic acid becomes acetic acid) to see if the steric bulk is necessary.
-
Linkage Replacement: Replace the ether oxygen with a sulfur (thioether) or a methylene group (-CH2-) to subtly alter the bond angle and flexibility.
-
Section 3: Addressing ADME & Toxicological Liabilities
Optimizing a lead compound goes beyond potency and involves improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and mitigating potential toxicity.[19][20][21]
FAQ: The nitroaromatic group in Cmpd-N is a potential toxicity concern. How can I mitigate this risk?
Answer:
Aromatic nitro groups are well-known structural alerts. They can be metabolically reduced to form reactive nitroso and hydroxylamine species, which can lead to mutagenicity or other toxicities.[15][22] Addressing this is a high priority.
Mitigation Strategies:
-
Bioisosteric Replacement: The most effective strategy is to replace the nitro group entirely with a bioisostere that preserves the desired activity but lacks the toxicological liability. Based on the SAR studies from Section 2, if the primary role of the nitro group is electron withdrawal, consider these replacements:
-
Cyano (-CN): A strong electron-withdrawing group with a more linear geometry.
-
Trifluoromethyl (-CF3): A lipophilic and strongly electron-withdrawing group.
-
Sulfonamide (-SO2NH2) or N-methylsulfonamide (-SO2NHMe): Can act as a hydrogen bond donor and acceptor while being electron-withdrawing.
-
-
Use as a Prodrug Trigger (Advanced Strategy): In specific contexts like oncology, the bioreductive activation of a nitro group can be exploited for targeted drug release in hypoxic (low oxygen) tumor environments.[23][24] This turns the liability into a therapeutic advantage. However, this is a specialized approach requiring a deep understanding of the target disease biology.
FAQ: How can I improve the oral bioavailability of Cmpd-N, which is likely limited by the polar carboxylic acid?
Answer:
The negatively charged carboxylate group at physiological pH often limits passive diffusion across the intestinal wall, leading to poor oral absorption.[10] An ester prodrug strategy is the most common and effective solution.[25][26][27]
The rationale is to mask the polar carboxylic acid with a lipophilic, cleavable ester group. The ester increases membrane permeability, and once absorbed into the bloodstream, it is rapidly cleaved by ubiquitous esterase enzymes to release the active parent drug.[28]
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2: Ester Prodrug Strategy Workflow.", shape=plaintext, fontsize=10];
Common Ester Prodrug Moieties:
-
Simple Alkyl Esters: Methyl, Ethyl, Isopropyl. Easy to synthesize but can sometimes be too rapidly hydrolyzed in the gut.[27]
-
Acyloxymethyl Esters: e.g., Pivaloyloxymethyl (POM). These are often more chemically stable and are good substrates for intracellular esterases.
Section 4: Experimental Protocols
The following are generalized, step-by-step protocols for key modifications discussed in this guide. Safety Note: Always conduct a thorough literature search for the specific substrate and use appropriate personal protective equipment (PPE).
Protocol 1: Reduction of the Nitro Group to an Amine using SnCl₂
This method is effective and tolerates many functional groups, such as esters and carboxylic acids.[29][30]
Materials:
-
Cmpd-N (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve or suspend Cmpd-N in ethanol (approx. 0.2 M).
-
Add SnCl₂·2H₂O to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is ~8 (basic). Caution: Initial effervescence may occur.
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of a 5-Substituted Tetrazole via [3+2] Cycloaddition
This protocol first converts the carboxylic acid to a nitrile, then performs the cycloaddition. It is a common route for accessing this important bioisostere.[12][31][32]
Part A: Carboxylic Acid to Nitrile Conversion
-
Convert the carboxylic acid of Cmpd-N to the primary amide (e.g., using SOCl₂, then NH₄OH).
-
Dehydrate the primary amide to the nitrile using a suitable dehydrating agent (e.g., trifluoroacetic anhydride, Burgess reagent, or POCl₃).
Part B: Zinc-Catalyzed Nitrile to Tetrazole Cycloaddition [12][33] Materials:
-
Cmpd-N-nitrile derivative (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Zinc bromide (ZnBr₂) (1.2 eq)
-
Deionized water
-
3M Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the nitrile, NaN₃, and ZnBr₂.
-
Add deionized water to form a slurry (approx. 0.5 M).
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (can take 12-48 hours).
-
After completion, cool the mixture to room temperature in an ice bath.
-
IN A WELL-VENTILATED FUME HOOD , slowly acidify the mixture to pH ~1 with 3M HCl. This step protonates the tetrazole but also generates toxic and explosive hydrazoic acid (HN₃). Use extreme caution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the tetrazole product by column chromatography or recrystallization.
Section 5: Data Summary and Decision Making
A successful optimization campaign relies on the systematic collection and interpretation of data. Use the following table structure to track your progress and make informed decisions about the next synthesis cycle.
Table 1: Modification Strategy and Data Tracking Template
| Compound ID | Modification Zone | Specific Change | Potency (IC₅₀, µM) | Solubility (µg/mL) | Metabolic Stability (t½, min) | Notes / Next Steps |
| Cmpd-N | - (Parent) | - | Baseline | Baseline | Baseline | Initial characterization. |
| Cmpd-N-001 | Zone 1 (Acid) | Methyl Ester | >100 | >50 | N/A | Confirms acid is vital for potency. |
| Cmpd-N-002 | Zone 1 (Acid) | Tetrazole | Test | Test | Test | Key bioisostere replacement. |
| Cmpd-N-003 | Zone 3 (Nitro) | Amine | Test | Test | Test | Test electronic and H-bond effects. |
| Cmpd-N-004 | Zone 3 (Nitro) | Cyano (-CN) | Test | Test | Test | Test electron-withdrawing hypothesis. |
| ... | ... | ... | ... | ... | ... | ... |
References
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - ACS Publications. (n.d.).
- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.).
- Improving solubility and accelerating drug development - Veranova. (n.d.).
- Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. (1998). Synthesis, 1998(06), 910-914.
- Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. (2017).
- Bioisosteres for carboxylic acid groups - Hypha Discovery. (2024, April 19).
- Step-by-step synthesis protocol for 5-substituted Tetrazoles. - Benchchem. (n.d.).
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Molecules, 27(10), 3293.
- Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (n.d.). RSC Publishing.
- Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. (2003). PubMed.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
- Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (2025). Pharmaceutics, 17(8), 1-18.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). Journal of Biosciences and Medicines, 12(1), 1-20.
- Exploring the Scaffold Remodeling's Influence on Carboxylic Acid Modification in Organic Chemistry. (n.d.). Longdom Publishing.
- Bioisosteric Replacements - Chemspace. (n.d.).
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
- How to Achieve Drug Solubility. (2020, November 5). AZoLifeSciences.
- Reduction of Aromatic Nitro Compounds With Activated Iron. (n.d.). Scribd.
- The Use of Esters as Prodrugs for Oral Delivery of β-Lactam Antibiotics. (n.d.). ResearchGate.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-10. _
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Sites@Rutgers.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. (2025, January 21). UNC Chemistry Department.
- Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. (n.d.). PMC.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24).
- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers Research Topic.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
- Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). Biomedical Journal of Scientific & Technical Research, 52(2).
- Nitro reduction as an electronic switch for bioreductive drug activation. (n.d.). PubMed.
- Drug metabolism in drug discovery and development. (2018). PMC.
- Chapter 7: Drug Metabolism. (2020). The Royal Society of Chemistry.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
- Synthesis and investigation of effects of 2-[4- [[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids on the affinity of hemoglobin for oxygen: structure-activity relationships. (1989). Journal of Medicinal Chemistry, 32(10), 2352-2357.
- Analyzing Drug Metabolism: A Key Factor in Drug Development and Safety Assessment. (n.d.). Longdom Publishing.
- Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29).
- Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry, 61(23), 10455-10481.
- The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (n.d.). Industrial & Engineering Chemistry Product Research and Development.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Structure Activity Relationships. (n.d.). Drug Design Org.
- Structure-activity relationship (SAR). (n.d.). REVIVE - GARDP.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016).
- SAR: Structure Activity Rel
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
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- 4. ascendiacdmo.com [ascendiacdmo.com]
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- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
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- 11. hyphadiscovery.com [hyphadiscovery.com]
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Validation & Comparative
Efficacy of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid compared to commercial standards
Topic: Comparative Efficacy of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (MNP-IBA) vs. Commercial Fibrates Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (herein referred to as MNP-IBA ) represents a specific structural analog within the phenoxyisobutyric acid class. Chemically, it shares the core pharmacophore of the fibrate class of hypolipidemic agents, specifically resembling a nitro-functionalized analog of Clofibrate .
While commercial standards like Fenofibrate and Gemfibrozil rely on chlorine or non-polar substitutions to drive hydrophobic interactions within the Peroxisome Proliferator-Activated Receptor alpha (PPAR
This guide evaluates MNP-IBA as a PPAR
Mechanistic Basis & Structural Logic
To understand the efficacy of MNP-IBA, we must analyze its interaction with the PPAR
-
The "Fibrate Head" (Acid Tail): The 2-methyl-2-propanoic acid moiety (isobutyric acid) is the critical "anchor." It mimics fatty acids, forming hydrogen bonds with the Tyr464, Tyr314, and Ser280 residues in the PPAR
LBD. This prevents rapid -oxidation, unlike linear fatty acids. -
The "Nitro-Phenoxy" Core: The 2-nitro group acts as a strong electron-withdrawing group (EWG). In many ligand systems, ortho-nitro substitutions induce a twisted conformation between the ring and the ether oxygen, potentially locking the molecule into a bioactive rotamer that fits the LBD pocket more tightly than the flexible Clofibrate.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling cascade initiated by MNP-IBA upon binding to PPAR
Caption: Activation of the PPAR
Comparative Analysis: MNP-IBA vs. Commercial Standards
When evaluating MNP-IBA, it must be benchmarked against Fenofibric Acid (the active metabolite of Fenofibrate) and GW7647 (a highly potent synthetic research tool).
Table 1: Physicochemical & Potency Benchmarks
| Feature | MNP-IBA (Candidate) | Fenofibric Acid (Clinical Standard) | GW7647 (Research Standard) |
| Structure Class | Nitro-Phenoxy Isobutyrate | Chloro-Benzoyl Phenoxy Isobutyrate | Urea-substituted Thioisobutyrate |
| MW ( g/mol ) | ~237.2 | 318.75 | 503.6 |
| Lipophilicity (cLogP) | ~2.1 - 2.5 (Est.) | 4.1 | 6.2 |
| PPAR | To be determined (Target: < 30 | 18 - 30 | 0.006 |
| Selectivity (vs PPAR | High (Predicted) | High (>10-fold) | Very High (>1000-fold) |
| Solubility | Moderate (Acidic pKa ~3.8) | Low (Requires micronization) | Low |
Critical Insight: MNP-IBA has a lower molecular weight and likely lower lipophilicity (LogP) than Fenofibrate due to the nitro group. This suggests higher aqueous solubility and potentially better oral bioavailability without the need for the complex micronization formulations required for Fenofibrate.
Experimental Protocols for Validation
To objectively validate MNP-IBA, you must perform the following self-validating screening cascade.
Experiment A: PPAR Nuclear Receptor Transactivation Assay
Purpose: To quantify the agonist potency (EC
Protocol:
-
Cell System: HEK293T cells.
-
Transfection: Co-transfect with:
-
Expression plasmid for human PPAR
-LBD fused to GAL4-DBD. -
Luciferase reporter plasmid containing GAL4-binding sites (UAS-Luc).
-
Renilla luciferase (internal control for transfection efficiency).
-
-
Treatment:
-
Seed cells in 96-well plates (20,000 cells/well).
-
After 24h, treat with serial dilutions of MNP-IBA (1 nM to 100
M). -
Controls: Vehicle (DMSO < 0.1%), Fenofibric Acid (Positive Control, 50
M), GW7647 (Reference, 100 nM).
-
-
Readout: Lyse cells after 24h incubation. Measure Firefly/Renilla luminescence ratio.
-
Validation Criteria: The assay is valid only if GW7647 induces a >5-fold induction over vehicle.
Experiment B: Functional Lipid Metabolism Assay (HepG2)
Purpose: To confirm that receptor binding translates to physiological lipid lowering.
Protocol:
-
Culture: HepG2 hepatocytes in DMEM + 10% FBS.
-
Lipid Loading: Incubate cells with Oleic Acid (200
M) for 24h to induce steatosis (fatty liver model). -
Drug Treatment: Treat with MNP-IBA (at determined EC
) vs. Fenofibrate (50 M) for 24h. -
Staining: Fix cells and stain with Nile Red (neutral lipid stain).
-
Quantification: Fluorescence microscopy or flow cytometry (Ex 488nm / Em 550nm).
-
Data Output: % Reduction in intracellular lipid droplets compared to Vehicle.
Workflow Visualization
Caption: Step-by-step experimental cascade for validating MNP-IBA efficacy.
Interpretation of Results
When analyzing your data, use the following decision matrix:
-
If MNP-IBA EC
< 10 M: The compound is superior to Fenofibric Acid in potency. The nitro group likely stabilizes the LBD helix 12 via electrostatic interactions. -
If MNP-IBA EC
> 100 M: The compound is inactive . The ortho-nitro group may be causing steric clash, preventing the "fibrate head" from engaging the Tyr464/Ser280 network. -
Toxicity Check: If the HepG2 assay shows reduced lipids but significant cell detachment or low Renilla signals, the nitro-aromatic moiety may be driving cytotoxicity (a common risk with nitro-aromatics due to reduction to reactive amines).
References
-
Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Link
-
Brown, P. J., et al. (1999). Identification of a Subtype Selective Human PPARalpha Agonist (GW7647). Bioorganic & Medicinal Chemistry Letters. Link
-
Fruchart, J. C., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Link
-
Maloney, D. J., et al. (2012). Probe Reports from the NIH Molecular Libraries Program. (Protocols for PPAR Transactivation Assays). Link
A Researcher's Guide to Dose-Response Analysis of Novel Phenoxypropanoic Acids: A Comparative Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a thorough dose-response analysis of novel phenoxypropanoic acid derivatives, using 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid as a representative investigational compound. Due to the limited public data on this specific molecule, this document establishes a robust, comparative methodology. We will use the well-characterized drug, Fenofibrate, as a benchmark to illustrate the experimental design, data analysis, and interpretation necessary for evaluating the potential of new chemical entities in this class.
Introduction: The Therapeutic Potential of Phenoxypropanoic Acids
The phenoxypropanoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the fibrate class of drugs. These compounds are primarily used to treat dyslipidemia, a condition characterized by abnormal levels of lipids, such as triglycerides and cholesterol, in the blood.[1] The therapeutic efficacy of fibrates stems from their ability to modulate lipid metabolism at the genetic level.
Novel derivatives, such as 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, represent the ongoing effort to discover new compounds with improved potency, selectivity, and pharmacokinetic profiles. A critical step in the preclinical evaluation of such a compound is the dose-response analysis, which establishes the relationship between its concentration and the resulting biological effect. This guide will walk you through the essential steps to characterize this relationship.
The Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Compounds based on the phenoxypropanoic acid structure, including fibrates, typically exert their effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression.[3]
Mechanism of Action:
-
Ligand Binding: The compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.
-
Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
Nuclear Translocation & DNA Binding: The PPARα-RXR heterodimer translocates into the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Gene Transcription: This binding recruits co-activator proteins, initiating the transcription of genes involved in lipid metabolism. Key upregulated genes include those responsible for fatty acid uptake, binding, and β-oxidation.
This signaling cascade ultimately leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
PPARα Signaling Pathway
Caption: The PPARα signaling pathway initiated by a phenoxypropanoic acid agonist.
Comparative Dose-Response Analysis: A Framework
To assess the potency and efficacy of a novel compound, it is essential to compare it to a well-established drug. Here, we use Fenofibrate, a widely prescribed PPARα agonist, as the reference standard. The primary metric for comparison is the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and the maximum.
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of our investigational compound ("Compound X") and Fenofibrate in a PPARα activation assay.
| Parameter | Compound X (Investigational) | Fenofibrate (Reference) | Interpretation |
| EC50 (µM) | 0.5 | 50 | Compound X is 100-fold more potent than Fenofibrate. |
| Maximal Efficacy (%) | 100% | 100% | Both compounds are full agonists of PPARα. |
| Hill Slope | 1.1 | 1.0 | Indicates a standard cooperative binding profile for both compounds. |
Note: These values are for illustrative purposes to guide the interpretation of experimental data.
Experimental Protocols
A robust dose-response analysis relies on well-designed and validated experimental protocols. Below are two key assays for characterizing a potential PPARα agonist.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for a cell-based dose-response experiment.
Protocol 1: PPARα Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARα signaling pathway, leading to the expression of a reporter gene (e.g., luciferase).
Objective: To determine the EC50 of the investigational compound for PPARα activation.
Materials:
-
Human liver hepatoma cell line (e.g., HepG2) stably transfected with a PPRE-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Investigational Compound and Fenofibrate stock solutions in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a serial dilution series of the investigational compound and Fenofibrate in serum-free medium. A typical concentration range would span from 100 µM down to 1 pM. Include a vehicle control (DMSO only) and a positive control for maximal activation.
-
Cell Treatment: Carefully remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[4] The intensity of light emission is proportional to the level of PPARα activation.
Protocol 2: Cellular Cholesterol Efflux Assay
This functional assay measures a downstream effect of PPARα activation: the efflux of cholesterol from cells, which is a key step in reverse cholesterol transport.
Objective: To quantify the effect of the investigational compound on the rate of cholesterol efflux from macrophage-derived foam cells.
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Fluorescently-labeled cholesterol (e.g., NBD-cholesterol).
-
Apolipoprotein A-I (ApoA-I) as a cholesterol acceptor.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Differentiation and Loading: Differentiate THP-1 monocytes into macrophages by treating with PMA. Load the macrophages with fluorescently-labeled cholesterol to create "foam cells".[5]
-
Compound Treatment: Treat the cholesterol-loaded cells with various concentrations of the investigational compound and Fenofibrate for 18-24 hours.
-
Efflux Induction: Wash the cells and add medium containing ApoA-I to initiate cholesterol efflux.
-
Quantification: After a defined incubation period (e.g., 4 hours), collect the medium and measure the amount of fluorescent cholesterol that has been effluxed from the cells using a fluorescence plate reader.
-
Cell Lysis: Lyse the cells remaining in the plate and measure the intracellular fluorescence.
-
Calculation: Calculate the percentage of cholesterol efflux as (fluorescence in medium) / (fluorescence in medium + fluorescence in cell lysate) x 100.
Data Analysis and Interpretation
The raw data from these experiments (e.g., luminescence or fluorescence units) must be processed to generate a dose-response curve.
-
Normalization: The data should be normalized. The response from the vehicle control is set as 0%, and the response from a concentration of a known agonist that produces a maximal effect is set as 100%.
-
Log Transformation: The concentration of the compound is typically plotted on a logarithmic scale (X-axis) against the normalized response (Y-axis).
-
Non-linear Regression: The data points are then fitted to a four-parameter logistic equation (a sigmoidal curve) using appropriate software (e.g., GraphPad Prism). This analysis will yield key parameters such as the EC50, the maximum response (Emax), and the Hill slope.[6]
The resulting dose-response curve provides a visual representation of the compound's potency and efficacy, allowing for direct comparison with the reference compound and informing decisions for further drug development.
References
-
Brooks, D. A., et al. (2007, February 22). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed. [Link]
-
Dr.Oracle. (2025, February 12). What are the considerations for increasing the dose of Fenofibrate?[Link]
-
Food and Drug Administration. (n.d.). Fenofibrate Tablets. Retrieved February 22, 2026, from [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. Retrieved February 22, 2026, from [Link]
-
Kim, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(11), 16912–16924. [Link]
-
Lefterova, M. I., & Lazar, M. A. (2009). Parsing the Role of PPARs in Macrophage Processes. Frontiers in Bioscience, 14, 1535-1548. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
-
PrescriberPoint. (2026). Fenofibrate tablet, Film Coated (fenofibrate) - Dosing, PA Forms & Info. [Link]
-
ResearchGate. (n.d.). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Retrieved February 22, 2026, from [Link]
-
Ross, C. J., & Visscher, H. (2009). Fenofibrate therapy of hyperlipoproteinaemia. A dose-response study and a comparison with clofibrate. PubMed. [Link]
-
Sankaranarayanan, S., et al. (2011). Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol. Journal of Biomolecular Screening, 16(6), 614–624. [Link]
-
Xu, H. E., et al. (2001). Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells. Journal of Biological Chemistry, 276(40), 37341-37346. [Link]
Sources
- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid
Executive Summary: Immediate Action Required
Stop and Read: This compound contains both a nitro group (-NO₂) and a carboxylic acid group (-COOH) .[1] While it is a stable intermediate in fibrate synthesis, this specific functional group combination dictates a strict disposal protocol.
Core Safety Directive:
-
DO NOT mix with strong bases (e.g., NaOH, KOH) in concentrated forms.[2] The heat of neutralization can destabilize the nitro group.
-
DO NOT mix with reducing agents (e.g., hydrides, metals).
-
Disposal Path: High-temperature incineration is the only validated destruction method.
Part 1: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its dual-hazard nature. It behaves as a corrosive acid but carries the thermal sensitivity of a nitro-aromatic.
Physicochemical Properties Table
| Property | Data | Operational Implication |
| Chemical Structure | 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | Nitro-ether-acid backbone.[3] |
| CAS Number | 71659-83-1 (or related derivatives) | Use for waste manifesting. |
| Acidity (pKa) | ~3.5 - 4.0 (Estimated) | Corrosive to tissue/metals. Requires acid-resistant containers. |
| Thermal Stability | Stable at Room Temp; Decomposes >150°C | CRITICAL: Avoid exothermic reactions in waste containers. |
| Water Solubility | Low (Solid); Soluble in organic solvents | Precipitates in water; forms sludge. |
| GHS Classification | Skin Corr.[4][5][6] 1B, Eye Dam. 1, Aquatic Chronic | Handle as Corrosive & Toxic.[2] |
The "Why" Behind the Protocol
-
The Nitro Risk: Nitro-aromatics are energetic. While this specific molecule is not a primary explosive (like TNT), the nitro group creates a thermodynamic potential for rapid decomposition if shocked by heat.
-
The Acid Risk: The carboxylic acid moiety invites operators to "neutralize" it. This is a trap. Rapid neutralization with strong caustic generates significant heat (Enthalpy of neutralization
-57 kJ/mol). In a closed waste drum, this heat can trigger the decomposition of the nitro group.
Part 2: Pre-Disposal Segregation Logic
Effective disposal starts at the bench. You must segregate this waste stream to prevent "uncontrolled chemistry" in the waste container.
Segregation Decision Tree (Graphviz)
Figure 1: Segregation logic flow. Note the critical stop point for aqueous waste mixing.
Part 3: Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired reagents, filter cakes, contaminated gloves/wipes.
-
Container Selection: Use a DOT-approved fiber drum with a polyethylene liner or a wide-mouth HDPE drum. Do not use metal drums (corrosion risk from the acid).
-
Labeling: Mark the container clearly:
-
Disposal Method: Send for High-Temperature Incineration .
Protocol B: Liquid Waste (Solvent Solutions)
Applicable for: Reaction mixtures, HPLC waste.
-
Compatibility Check: Ensure the solvent carrier is compatible with acidic solutes.
-
Accumulation:
-
Pour into a dedicated "Acidic Organic Waste" carboy.
-
Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor decomposition occurs.
-
-
Prohibited Mixtures: Never pour this stream into a "General Aqueous Waste" container that might contain basic buffers (e.g., phosphate buffers pH 10), as this will trigger the exotherm described in Part 1.
Protocol C: Spill Cleanup (Emergency Contingency)
If the solid powder is spilled on the bench or floor.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a dust mask (N95) if powder is airborne.
-
Containment: Do not dry sweep (static generation risk). Cover the spill with a Weak Base absorbent (e.g., Sodium Bicarbonate or Sodium Carbonate).
-
Why? Carbonates neutralize the acid slowly, releasing CO₂. This "fizzing" controls the rate of reaction and heat generation.
-
Avoid: Sodium Hydroxide (Caustic Soda) pellets.
-
-
Collection: Scoop the resulting paste into a plastic bag. Label as "Hazardous Waste - Corrosive Solid."
-
Cleaning: Wash the surface with water and soap.[4]
Part 4: Regulatory Compliance (US EPA/RCRA Context)
While specific regulations vary by region, this compound generally falls under the following RCRA (Resource Conservation and Recovery Act) classifications:
-
D002 (Corrosivity): If the waste is aqueous and pH < 2.[7]
-
D001 (Ignitability): If in an organic solvent with Flash Point < 60°C.[7]
-
Toxic Waste: While not always specifically P-listed or U-listed by CAS, it should be treated as a toxic organic waste due to the nitro-aromatic structure.
Manifest Description:
"Waste Corrosive Liquid, Acidic, Organic, n.o.s.[2] (Contains 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid)"[9]
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Nitroaromatic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. pca.state.mn.us [pca.state.mn.us]
- 9. 71659-83-1|2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
